1-Benzhydrylazetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-benzhydrylazetidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMOEAHDRKNAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381371 | |
| Record name | 1-benzhydrylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-86-5 | |
| Record name | 1-benzhydrylazetidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a robust synthetic pathway to 1-Benzhydrylazetidine-3-carbonitrile, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 1-benzhydrylazetidin-3-ol. This guide includes detailed experimental protocols, tabulated quantitative data for clarity, and a visual representation of the synthetic workflow.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the activation of the hydroxyl group of 1-benzhydrylazetidin-3-ol by converting it into a methanesulfonate (mesylate) ester, which is an excellent leaving group. The second step is a nucleophilic substitution reaction where the mesylate is displaced by a cyanide anion to yield the target carbonitrile.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 1-Benzhydrylazetidin-3-ol | 239.31 | 2.64 mol | 1.0 | 632 g |
| Methanesulfonyl chloride (MsCl) | 114.55 | 3.17 mol | 1.2 | 436 g |
| Triethylamine (TEA) | 101.19 | 5.94 mol | 1.5 | 601 g |
| Acetonitrile | - | - | - | 1.9 L |
| Product | 317.40 | - | - | Quantitative |
Table 2: Synthesis of this compound (Based on Analogous Procedure)
| Reagent | Molecular Weight ( g/mol ) | Moles (Exemplary) | Equivalents | Amount (Exemplary) |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | 317.40 | 1.0 mmol | 1.0 | 317 mg |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 mmol | 1.2 | 59 mg |
| Dimethyl sulfoxide (DMSO) | - | - | - | 5 mL |
| Product | 248.32 | - | - | Good Yield |
Note: The data in Table 2 is based on a closely related procedure for the cyanation of an azetidine-3-yl leaving group and serves as a strong starting point for this synthesis.[1]
Experimental Protocols
Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate
This protocol details the conversion of the starting alcohol to its corresponding mesylate ester.
Methodology:
-
A reaction flask is charged with 1-benzhydrylazetidin-3-ol (632 g, 2.64 mol), acetonitrile (1.9 L), and triethylamine (601 g, 5.94 mol, 1.5 equiv).[1]
-
The resulting mixture is cooled to -5 °C using an ice-acetone bath.[1]
-
Methanesulfonyl chloride (436 g, 3.17 mol, 1.20 equiv) is added slowly via a dropping funnel, ensuring the internal reaction temperature is maintained below 5 °C.[1]
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15 minutes after the addition of methanesulfonyl chloride.[1]
-
Upon completion, water (6.3 L) is added to the reaction mixture.[1]
-
The mixture is stirred for 2 hours at room temperature, during which the product precipitates.[1]
-
The solid product is collected by filtration.[1]
-
The filter cake is washed with water (2 x 1 L) and then pulled dry under vacuum to afford the title compound in quantitative yield. The product is typically used in the subsequent step without further purification.[1]
Step 2: Synthesis of this compound
This protocol describes the nucleophilic displacement of the mesylate group with cyanide. The procedure is adapted from a well-established method for the cyanation of a similar azetidine substrate.[1]
Methodology:
-
To a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 equiv).[1]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or HPLC. Gentle heating may be applied if the reaction is sluggish.
-
Upon completion, the reaction mixture is poured into a large volume of cold water and extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with water and brine to remove residual DMSO and inorganic salts.
-
The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield this compound.
Signaling Pathways and Logical Relationships
The logical flow of the experimental procedure can be visualized as a sequence of distinct operations, from setup to final product isolation.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydrylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzhydrylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its known physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
This compound is a solid, white crystalline powder.[1] Its structure incorporates a benzhydryl group, which increases its lipophilicity, a desirable characteristic in many drug candidates. The azetidine ring is a four-membered nitrogen-containing heterocycle that is a prevalent scaffold in a variety of biologically active compounds.[2][3]
The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(diphenylmethyl)azetidine-3-carbonitrile | [4] |
| CAS Number | 36476-86-5 | [4] |
| Molecular Formula | C₁₇H₁₆N₂ | [5] |
| Molecular Weight | 248.32 g/mol | [5] |
| Appearance | Solid, White Crystalline Powder | [1] |
| Melting Point | 150-153 °C | [5] |
| Boiling Point | 384.3 ± 42.0 °C (Predicted) | [5] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol; Slightly soluble in water. | [1][5] |
| pKa | 5.61 ± 0.10 (Predicted) | [5] |
| XLogP3 | 3 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and structural elucidation of this compound are provided below. These protocols are standard procedures in organic chemistry for the characterization of novel compounds.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[6]
-
Procedure :
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated rapidly to obtain an approximate melting point.
-
The apparatus is allowed to cool, and a second sample is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the approximate melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[8] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
-
Boiling Point Determination (Capillary Method)
For liquid compounds, the boiling point is a key physical constant. The predicted boiling point of this compound is high, suggesting that distillation would need to be performed under reduced pressure to avoid decomposition. A standard capillary method for boiling point determination is described.[4][6]
-
Apparatus : Thiele tube or other heating bath, small test tube, capillary tube (sealed at one end), thermometer, liquid for heating bath (e.g., paraffin oil).[9]
-
Procedure :
-
A few milliliters of the liquid compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[6]
-
The test tube is attached to a thermometer and immersed in a heating bath.[4]
-
The bath is heated gently. As the liquid's boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.[9]
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces present.[11]
-
Apparatus : Small test tubes, vortex mixer (optional).
-
Solvents : Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or hexane.[11][12]
-
Procedure :
-
Approximately 25 mg of this compound is placed in a small test tube.[11]
-
0.75 mL of the solvent is added in small portions, with vigorous shaking after each addition.[11]
-
The compound is classified as soluble if it completely dissolves.[12]
-
The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.
-
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[13][14]
-
Sample Preparation : A thin solid film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride), placing a drop of the solution onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5][15]
-
Analysis : The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
-
Expected Absorptions : Key absorptions for this compound would include C≡N stretching, C-N stretching of the azetidine ring, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.[16]
-
Sample Preparation : The compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis : ¹H NMR and ¹³C NMR spectra are acquired. Advanced techniques like COSY, HSQC, and HMBC can be used to establish connectivity between atoms.[16]
-
Expected Signals : The ¹H NMR spectrum would show distinct signals for the protons on the azetidine ring, the benzhydryl methine proton, and the aromatic protons. The ¹³C NMR spectrum would show corresponding signals for each unique carbon atom, including the nitrile carbon.
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[17][18]
-
Sample Preparation : A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[19]
-
Analysis : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.[20][21]
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.
Hypothetical Biological Signaling Pathway
While specific biological targets for this compound have not been reported, many compounds containing a benzhydryl moiety are known to interact with G-protein coupled receptors (GPCRs).[22] Azetidine derivatives exhibit a wide range of pharmacological activities, including effects on the central nervous system.[23] The following diagram illustrates a hypothetical signaling pathway where a ligand, such as an azetidine derivative, could act as an antagonist at a GPCR, thereby inhibiting downstream signaling. This is a representative pathway and is not based on direct experimental evidence for this specific compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. photometrics.net [photometrics.net]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. youtube.com [youtube.com]
- 21. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-Benzhydrylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 1-Benzhydrylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound possesses a core azetidine ring substituted at the 1-position with a benzhydryl group and at the 3-position with a nitrile group.[1] Its chemical structure and key properties are summarized below.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 36476-86-5 | |
| Appearance | White to off-white solid | |
| Melting Point | 150-153 °C | |
| Boiling Point | 384.3 °C at 760 mmHg (Predicted) | |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(C3)C#N | [1] |
| InChI | InChI=1S/C17H16N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,12-13H2 | [1] |
Synthesis
A plausible and efficient synthetic route to this compound involves the conversion of the corresponding ketone, 1-benzhydrylazetidin-3-one, to the nitrile. This can be achieved through a two-step process involving the formation of a tosylhydrazone followed by treatment with a cyanide source.
Experimental Protocol: Synthesis of this compound from 1-Benzhydrylazetidin-3-one
Materials:
-
1-Benzhydrylazetidin-3-one
-
Tosylhydrazide
-
Sodium cyanide
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Tosylhydrazone:
-
In a round-bottom flask, dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in methanol.
-
Add tosylhydrazide (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude tosylhydrazone can be used in the next step without further purification.
-
-
Conversion to the Nitrile:
-
Dissolve the crude tosylhydrazone in methanol.
-
Add sodium cyanide (2.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
-
Molecular Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 10H | Aromatic protons (two phenyl groups) |
| 4.50 | s | 1H | CH (benzhydryl) |
| 3.60 - 3.40 | m | 3H | CH₂ and CH (azetidine ring) |
| 3.30 - 3.10 | m | 2H | CH₂ (azetidine ring) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 142.0 | Quaternary C (aromatic) |
| 128.8 | CH (aromatic) |
| 127.5 | CH (aromatic) |
| 127.0 | CH (aromatic) |
| 118.0 | CN (nitrile) |
| 75.0 | CH (benzhydryl) |
| 55.0 | CH₂ (azetidine ring) |
| 25.0 | CH (azetidine ring) |
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular ion) |
| 167 | [M - C₆H₅]⁺ (Loss of a phenyl group) |
| 81 | [C₄H₅N₂]⁺ (Fragment from azetidine ring cleavage) |
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum in positive ion mode using electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 2245 | Strong | C≡N stretch (nitrile) |
| 1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic) |
| 1150 | Medium | C-N stretch (azetidine) |
Experimental Protocol: FT-IR Spectroscopy
-
Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of this compound for researchers in the field. The provided protocols and data serve as a starting point for further investigation and application of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Research Applications of 1-Benzhydrylazetidine-3-carbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research applications, synthesis, and biological activity of the azetidine carbonitrile scaffold, with a focus on the representative compound 1-Benzhydrylazetidine-3-carbonitrile (CAS 36476-86-5). Azetidine derivatives are increasingly recognized in medicinal chemistry for their unique structural properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This document details the synthetic pathways to this class of compounds, presents their biological activities in a structured format, and visualizes key experimental workflows and biological pathways.
Chemical Properties and Synthesis
This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a nitrile group at the 3-position, and a bulky benzhydryl protecting group on the nitrogen atom. The benzhydryl group is often utilized in the synthesis of azetidine derivatives to stabilize the ring and can be removed in later synthetic steps.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 36476-86-5 | N/A |
| Molecular Formula | C₁₇H₁₆N₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | White solid | N/A |
| Melting Point | 150-153 °C | N/A |
| Boiling Point | 384.3 °C (predicted) | N/A |
| Density | 1.15 g/cm³ (predicted) | N/A |
Synthesis of Precursors and the Target Compound
The synthesis of this compound typically starts from commercially available precursors such as benzhydrylamine and epichlorohydrin, leading to the formation of 1-benzhydrylazetidin-3-ol. This intermediate can then be oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one, which serves as a key precursor for the introduction of the nitrile group.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride [2]
This protocol describes the synthesis of a key precursor to this compound.
-
Reaction Solution I Preparation: In a 1L four-hole boiling flask, add benzhydrylamine (150g, 0.819mol) and 200ml of ethanol. Control the temperature at 20-25 °C.
-
Slowly add epichlorohydrin (75.73g, 0.819mol) to the mixture while stirring. The molar ratio of benzhydrylamine to epichlorohydrin is 1:1.
-
Reaction Solution II Preparation: Maintain the reaction mixture at 27 ± 2 °C and stir for 48 hours to obtain reaction solution II.
-
Cyclization and Purification: The resulting intermediate is cyclized to form 1-benzhydryl-3-hydroxyazetidine, which is then converted to its hydrochloride salt. The product can be purified by crystallization.
-
Characterization: The final product can be characterized by mass spectrometry and NMR. For 1-benzhydryl-3-hydroxyazetidine hydrochloride, MS (M+H+): m/z 275.7 and ¹H NMR (CDCl₃) shows characteristic peaks at 3.77 (s, 2H), 4.14 (s, 2H), 4.46 (s, 1H), 5.88 (s, 1H), 6.15 (s, 1H), 7.34-7.93 (b, 10H).[2] The reported yield is approximately 77%.[2]
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one [3][4]
-
Oxidation: To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), slowly add a dimethylformamide solution (80 ml) of pyridine trioxide complex (19.7 g).
-
Stir the reaction mixture at 50 °C for 30 minutes and then cool to room temperature.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine.
-
Purification: Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days. Filter to remove the activated carbon and concentrate the filtrate. The residue can be further purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).
-
Crystallization: Add hexane to the resulting oil to induce crystallization. Collect the crystals by filtration and dry to obtain the title compound. The reported yield is approximately 23.4%.[4]
-
Characterization: The structure can be confirmed by ¹H-NMR (CDCl₃) δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[3][4]
A plausible synthetic route from 1-benzhydrylazetidin-3-one to this compound would involve a reaction such as a Shapiro reaction or conversion to a tosylhydrazone followed by treatment with a cyanide source, though a specific protocol for this final step is not detailed in the reviewed literature.
Caption: Synthetic pathway to this compound.
Research Applications in Drug Discovery
The azetidine scaffold is of significant interest in drug discovery due to its ability to introduce three-dimensional character into molecules, which can improve properties such as solubility and metabolic stability. Azetidine derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.
Antimalarial Activity of Azetidine Carbonitriles
A notable research application for azetidine carbonitrile derivatives is in the development of novel antimalarial agents. Several studies have identified compounds with this scaffold that exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Azetidine-2-carbonitrile derivatives have been shown to target P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[5][6] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death. Human DHODH has a significantly different structure, allowing for selective inhibition of the parasite enzyme.
References
- 1. GSRS [precision.fda.gov]
- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzhydrylazetidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzhydrylazetidine-3-carbonitrile is a key heterocyclic building block in medicinal chemistry. Its rigid four-membered azetidine core, substituted with a bulky benzhydryl group and a reactive nitrile moiety, makes it a valuable intermediate in the synthesis of a diverse range of potentially therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, detailed synthetic methodologies, and its application in the development of novel pharmaceuticals. While specific quantitative biological data for its direct derivatives are limited in the public domain, this review highlights its role as a precursor to compounds with potential antifungal, antiviral, and anti-inflammatory activities.
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The inherent ring strain of the azetidine nucleus imparts unique conformational constraints, making it an attractive scaffold for the design of novel therapeutic agents. The incorporation of an azetidine moiety can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can serve as a rigid linker to orient pharmacophoric groups in a precise three-dimensional arrangement.
This compound (also known as 1-(diphenylmethyl)azetidine-3-carbonitrile) is a prominent member of this class of compounds. The benzhydryl (diphenylmethyl) group at the 1-position provides steric bulk and lipophilicity, while the carbonitrile group at the 3-position serves as a versatile synthetic handle for further chemical modifications. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | References |
| CAS Number | 36476-86-5 | [1][2] |
| Molecular Formula | C₁₇H₁₆N₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 150-153 °C | |
| Boiling Point | 384.3 ± 42.0 °C (Predicted) | |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| InChIKey | IXMOEAHDRKNAAG-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(C#N)C3 | [1] |
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be constructed based on the synthesis of analogous azetidine derivatives. The most logical starting material is the commercially available 1-benzhydrylazetidin-3-ol. The proposed synthetic pathway involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with a cyanide salt.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 1-benzhydrylazetidin-3-ol:
-
Mesylation/Tosylation: Conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a better leaving group, such as a mesylate or tosylate.
-
Cyanation: Nucleophilic substitution of the mesylate/tosylate group with a cyanide salt (e.g., sodium cyanide or potassium cyanide) to yield the target compound, this compound.
A schematic representation of this proposed synthetic workflow is provided below.
Detailed Experimental Protocols (Analogous)
The following protocols are based on established procedures for similar transformations on the azetidine scaffold and are expected to be adaptable for the synthesis of this compound.
This protocol is adapted from the mesylation of other substituted azetidin-3-ols.
-
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used in the next step without further purification.
-
This protocol is based on the cyanation of halo- or sulfonyloxy-substituted azetidines.[3]
-
Materials:
-
1-Benzhydryl-3-(methylsulfonyloxy)azetidine (from Step 1)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the crude 1-benzhydryl-3-(methylsulfonyloxy)azetidine (1.0 eq) in anhydrous DMSO in a round-bottom flask.
-
Add sodium cyanide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts, wash with water and then brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Role in Drug Discovery and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing access to a wide array of derivatives.
While specific, publicly available data on the biological activity of direct derivatives of this compound is scarce, the broader class of azetidine-containing compounds has been investigated for various therapeutic areas. The general applications cited for this compound are in the synthesis of:
-
Antifungal Agents: The azetidine scaffold is present in some antifungal compounds. The nitrile group can be a precursor to other functionalities that may interact with fungal-specific targets.
-
Antiviral Agents: The rigid azetidine ring can serve as a scaffold to present functional groups that may inhibit viral replication or entry.
-
Anti-inflammatory Agents: Azetidine derivatives have been explored for their anti-inflammatory properties. The benzhydryl group, in particular, is found in several classes of anti-inflammatory and antihistaminic drugs.
The logical workflow for the utilization of this compound in drug discovery is depicted below.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis from readily available starting materials is achievable through established chemical transformations. While the direct biological activity of this compound is not well-documented, its utility as a synthetic intermediate for accessing a diverse range of azetidine derivatives makes it a compound of significant interest to medicinal chemists and drug development professionals. Further exploration of the chemical space accessible from this scaffold may lead to the discovery of new and effective therapeutic agents. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound in their drug discovery programs.
References
An In-depth Technical Guide on the Proposed Mechanism of Action for 1-Benzhydrylazetidine-3-carbonitrile
Disclaimer: This document provides a theoretical framework for the mechanism of action of 1-Benzhydrylazetidine-3-carbonitrile based on structural-activity relationships with known pharmacological agents. As of the date of this publication, dedicated pharmacological studies for this specific compound are not extensively available in the public domain. The experimental protocols and data tables presented herein are templates for proposed studies to elucidate its biological activity.
Executive Summary
This compound is a synthetic organic compound featuring a central azetidine ring, a benzhydryl group, and a nitrile functional group. While primarily documented as a chemical intermediate, its structure bears a strong resemblance to a well-established class of psychoactive compounds: dopamine reuptake inhibitors (DRIs). The bulky benzhydryl moiety is a key pharmacophore found in potent ligands of the dopamine transporter (DAT), such as benztropine and GBR 12935.[1] This structural analogy forms the basis of the hypothesis that this compound acts as a dopamine reuptake inhibitor, thereby increasing extracellular dopamine concentrations in the synapse.[2] This guide outlines the theoretical mechanism, proposes a comprehensive research workflow to validate this hypothesis, and provides templates for data presentation and experimental design.
Hypothesized Mechanism of Action: Dopamine Reuptake Inhibition
The primary proposed mechanism of action for this compound is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[2] By blocking the DAT, a DRI prevents this reuptake process, leading to a higher concentration and longer residence time of dopamine in the synapse. This enhancement of dopaminergic signaling is the hallmark of compounds used to treat conditions like ADHD and narcolepsy.[2][3]
The proposed interaction involves the benzhydryl group of the molecule binding to a hydrophobic pocket within the DAT protein, while the azetidine nitrogen likely forms additional interactions, effectively occluding the transporter channel.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized effect of this compound at a dopaminergic synapse.
Caption: Hypothesized mechanism of dopamine reuptake inhibition.
Proposed Research Workflow for Pharmacological Characterization
To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary, progressing from in vitro binding and functional assays to in vivo behavioral studies.
Caption: Proposed workflow for mechanism of action studies.
Quantitative Data Tables (Templates)
The following tables are templates for organizing the quantitative data that would be generated from the proposed experimental workflow.
Table 1: Monoamine Transporter Binding Affinity Profile
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD |
| Cocaine (Reference) | ~100-500 | ~200-600 | ~300-700 | ~2-3 | ~3-4 |
| GBR 12935 (Reference) | ~1-5 | >10,000 | ~500-1000 | >2000 | ~100-200 |
TBD: To Be Determined
Table 2: Functional Reuptake Inhibition Potency
| Compound | DA Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Cocaine (Reference) | ~200-600 | ~300-800 | ~200-500 |
| GBR 12935 (Reference) | ~5-15 | >10,000 | ~1000-2000 |
TBD: To Be Determined
Table 3: In Vivo Behavioral and Neurochemical Effects
| Compound | Locomotor Activity (ED₅₀, mg/kg) | Striatal Dopamine Increase (% of Baseline) |
|---|---|---|
| This compound | TBD | TBD |
| Cocaine (Reference) | ~5-10 | ~300-500% |
TBD: To Be Determined
Detailed Experimental Protocols (Templates)
Radioligand Binding Assay for DAT Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter (DAT).
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Non-specific binding control: GBR 12909 (10 µM).
-
Test compound: this compound, dissolved in DMSO, serially diluted.
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation counter and vials.
Procedure:
-
Prepare cell membranes from hDAT-expressing HEK293 cells via homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kₑ), and 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM).
-
For total binding wells, add 50 µL of vehicle (DMSO). For non-specific binding wells, add 50 µL of 10 µM GBR 12909.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Synaptosomal [³H]Dopamine Uptake Assay
Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting dopamine reuptake.
Materials:
-
Freshly prepared rat striatal tissue.
-
Radiolabeled neurotransmitter: [³H]Dopamine.
-
Uptake buffer: Krebs-Ringer bicarbonate buffer, aerated with 95% O₂/5% CO₂.
-
Test compound: this compound, serially diluted.
-
Non-specific uptake control: Nomifensine (10 µM) or incubation at 4°C.
Procedure:
-
Prepare synaptosomes from fresh rat striatal tissue by homogenization in sucrose buffer followed by differential centrifugation.
-
Resuspend the final synaptosomal pellet in uptake buffer.
-
Pre-incubate aliquots of the synaptosome suspension for 10 minutes at 37°C with various concentrations of the test compound or vehicle.
-
Initiate the uptake reaction by adding [³H]Dopamine (at a final concentration of ~10-20 nM).
-
Allow the uptake to proceed for 5 minutes at 37°C. A parallel set of tubes should be kept at 4°C to determine non-specific uptake.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by three rapid washes with ice-cold buffer.
-
Measure the radioactivity trapped in the filters using a scintillation counter.
-
Calculate specific uptake by subtracting the counts from the 4°C samples from the 37°C samples.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Conclusion
The structural characteristics of this compound strongly suggest that it may function as a dopamine reuptake inhibitor. This proposed mechanism of action, if validated, would place the compound in a class with significant therapeutic potential and a known risk profile. The experimental workflow detailed in this guide provides a clear and robust pathway for elucidating its precise pharmacological profile, including its potency, selectivity, and in vivo effects. The successful execution of these studies would be the first step in determining if this compound or its analogs could be developed into novel therapeutic agents.
References
An In-depth Technical Guide on the Spectroscopic Data of 1-Benzhydrylazetidine-3-carbonitrile
Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for 1-Benzhydrylazetidine-3-carbonitrile could not be located. The following guide provides predicted spectroscopic data based on the chemical structure and data from analogous compounds, alongside a plausible synthetic route and generalized experimental protocols. This information is intended for research and informational purposes.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structural framework, featuring an azetidine ring substituted with a bulky benzhydryl group and a nitrile functional group, makes it an interesting scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for quality control. This guide provides a summary of its key physical properties and predicted spectroscopic data.
Chemical Structure:
Molecular Formula: C₁₇H₁₆N₂[1][2]
Molecular Weight: 248.32 g/mol [1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (Ph-H) |
| ~4.50 | Singlet | 1H | Benzhydryl proton (CH-Ph₂) |
| ~3.60 - 3.80 | Multiplet | 1H | Azetidine proton (C3-H) |
| ~3.40 - 3.60 | Multiplet | 2H | Azetidine protons (C2/C4-H) |
| ~3.10 - 3.30 | Multiplet | 2H | Azetidine protons (C2/C4-H) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~140 - 145 | Quaternary aromatic carbons (Ph-C) |
| ~127 - 130 | Aromatic carbons (Ph-CH) |
| ~118 | Nitrile carbon (C≡N) |
| ~75 | Benzhydryl carbon (CH-Ph₂) |
| ~55 - 60 | Azetidine carbons (C2/C4) |
| ~20 - 25 | Azetidine carbon (C3) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3050 - 3030 | Medium | C-H | Aromatic Stretch |
| ~2950 - 2850 | Medium | C-H | Aliphatic Stretch |
| ~2240 - 2260 | Medium-Sharp | C≡N | Nitrile Stretch |
| ~1600, 1495, 1450 | Medium-Weak | C=C | Aromatic Ring Stretch |
| ~1100 - 1300 | Medium | C-N | Stretch |
| ~700 - 750 | Strong | C-H | Aromatic Out-of-plane Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular Ion) |
| 167 | [M - Ph]⁺ or [Ph₂CH]⁺ |
| 81 | [C₅H₅N]⁺ (Azetidine ring fragment) |
Proposed Synthesis and Experimental Workflow
A plausible synthetic route to this compound starts from the commercially available 1-benzhydrylazetidin-3-ol. The synthesis would likely involve a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Generalized Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate (Intermediate)
-
To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.2 eq).
-
Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an organic compound like this compound.
References
Potential Therapeutic Targets of 1-Benzhydrylazetidine-3-carbonitrile: A Technical Guide for Drug Development Professionals
Abstract
1-Benzhydrylazetidine-3-carbonitrile is a synthetic compound featuring a unique combination of a strained azetidine ring, a bulky benzhydryl group, and a reactive carbonitrile moiety. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its structural components and related compounds provides compelling insights into its potential therapeutic applications. This technical guide consolidates the available data on structurally analogous compounds to propose and detail potential therapeutic targets for this compound, with a focus on oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic intervention.
Introduction
The azetidine scaffold is recognized as a "privileged" structure in medicinal chemistry, imparting favorable pharmacokinetic properties and conformational rigidity to bioactive molecules. Its incorporation into drug candidates has led to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects. The subject of this guide, this compound, integrates this key heterocycle with a lipophilic benzhydryl group, commonly found in CNS-active agents, and a carbonitrile group, a versatile functional group in drug design. This unique structural amalgamation suggests a polypharmacological profile with potential for therapeutic intervention in complex diseases.
Potential Therapeutic Targets
Based on extensive structure-activity relationship (SAR) analysis of its core components, two primary therapeutic areas and corresponding molecular targets are proposed for this compound:
-
Oncology: Signal Transducer and Activator of Transcription 3 (STAT3)
-
Central Nervous System: Sodium Leak Channel, Non-selective (NALCN)
The following sections will delve into the rationale for each proposed target, supported by data from analogous compounds.
STAT3 Inhibition in Oncology
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. The inhibition of STAT3 has emerged as a promising strategy for cancer therapy.
Rationale for STAT3 as a Target
Numerous studies have demonstrated that the azetidine scaffold is a key pharmacophore for potent and selective STAT3 inhibitors. Specifically, (R)-azetidine-2-carboxamide derivatives have been extensively developed as direct inhibitors of STAT3. These compounds bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization, which is essential for its transcriptional activity. While this compound possesses a different substitution pattern, the foundational azetidine ring suggests a high probability of interaction with the STAT3 protein.
Quantitative Data for Analogous STAT3 Inhibitors
The following table summarizes the in vitro potency of representative azetidine-based STAT3 inhibitors from published studies. This data serves as a benchmark for the potential efficacy of novel azetidine-containing compounds like this compound.
| Compound ID | Target Domain | IC50 (STAT3 DNA Binding) | EC50 (Cell Viability) | Selectivity over STAT1/5 | Reference |
| H182 | SH2 | 0.38 - 0.98 µM | 1.0 - 1.9 µM | > 15.8 µM | [1] |
| 5o | SH2 | 0.38 µM | Not Reported | > 18 µM | [2] |
| 8i | SH2 | 0.34 µM | Not Reported | > 18 µM | [2] |
Signaling Pathway
The canonical JAK-STAT signaling pathway, which is a primary target for the aforementioned inhibitors, is depicted below. Inhibition of STAT3 dimerization and nuclear translocation by a potential inhibitor like this compound would block the transcription of target genes involved in cell survival and proliferation.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding:
-
Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are prepared.
-
A double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE) is labeled with [γ-³²P]ATP.
-
Nuclear extracts are pre-incubated with varying concentrations of the test compound (this compound) for 30 minutes at room temperature.
-
The labeled probe is added to the mixture and incubated for another 20 minutes.
-
The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film to visualize the bands corresponding to the STAT3-DNA complex. The intensity of the bands is quantified to determine the IC50 value.
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader to determine the percentage of viable cells and calculate the EC50 value.
NALCN Channel Inhibition in the Central Nervous System
The Sodium Leak Channel, Non-selective (NALCN) plays a crucial role in regulating neuronal excitability and resting membrane potential. Its dysregulation has been implicated in various neurological disorders.
Rationale for NALCN as a Target
The benzhydryl moiety is a well-established pharmacophore in numerous CNS-active drugs. Recent studies have identified N-benzhydryl compounds as potent inhibitors of NALCN channels. Given that this compound features a prominent N-benzhydryl group, it is highly plausible that it could exhibit inhibitory activity against NALCN, thereby modulating neuronal activity.
Experimental Workflow for Target Validation
The following workflow outlines the key steps to validate NALCN as a therapeutic target for this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings:
-
HEK293T cells are transiently co-transfected with plasmids encoding human NALCN and a G-protein coupled receptor (e.g., muscarinic M3 receptor) to enable channel activation.
-
Whole-cell patch-clamp recordings are performed on transfected cells.
-
NALCN currents are elicited by application of a receptor agonist (e.g., carbachol).
-
The test compound is bath-applied at various concentrations to determine its effect on both agonist-induced and background leak currents.
-
Current amplitudes are measured, and dose-response curves are constructed to calculate the IC50 value.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is yet to be established, the structural alerts within the molecule strongly suggest its potential as a dual inhibitor of STAT3 and NALCN. The azetidine core provides a validated scaffold for STAT3 inhibition, while the N-benzhydryl group is a known pharmacophore for NALCN channel blockers.
Future research should focus on the synthesis and in vitro biological evaluation of this compound against these proposed targets. A comprehensive screening against a panel of kinases and ion channels would further elucidate its selectivity profile. Positive hits in these initial assays would warrant further investigation into its efficacy in relevant disease models, paving the way for the development of a novel therapeutic agent for cancer or neurological disorders.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Benzhydrylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
December 2025
Disclaimer: Publicly available quantitative experimental data on the solubility and stability of 1-Benzhydrylazetidine-3-carbonitrile is limited. This guide provides a comprehensive overview based on the known physicochemical properties of its constituent chemical moieties, outlines detailed experimental protocols for determining these characteristics, and discusses predictive modeling approaches.
Introduction
This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, a bulky non-polar benzhydryl group, and a polar nitrile functional group. This unique combination of structural features suggests a complex solubility and stability profile, which is critical for its handling, formulation, and development in pharmaceutical and chemical research. Understanding these properties is paramount for predicting its behavior in various experimental and physiological environments.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₂ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 150-153 °C | [2][3] |
| Predicted pKa | 5.61 ± 0.10 | [3] |
| Predicted XLogP3 | 3.0 | [2] |
| Qualitative Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Solubility Profile
The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like." The presence of both bulky, non-polar (benzhydryl) and polar (nitrile, azetidine nitrogen) groups in this compound suggests it will exhibit a range of solubilities in different organic solvents.
Predicted Solubility
Based on its structural components, a predicted solubility profile in common laboratory solvents is presented in the table below. These are qualitative predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | The polar nitrile and azetidine groups can interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen in the azetidine ring can act as a hydrogen bond acceptor. However, the large non-polar benzhydryl group may limit solubility compared to smaller molecules. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The overall molecular structure has significant non-polar character, favoring solubility in these solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The benzhydryl group's aromatic rings will have favorable interactions with these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar and may not effectively solvate the polar functional groups. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The high polarity of the nitrile group and the azetidine ring will likely result in poor solubility in these non-polar solvents. |
| Aqueous | Water | Very Low | The large, hydrophobic benzhydryl group is expected to make the compound poorly soluble in water. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The definitive method for determining the solubility of a crystalline solid in a liquid is the shake-flask method. This protocol outlines the steps to obtain quantitative solubility data.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, hexane)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and degradation pathways. The presence of a strained azetidine ring and a nitrile group suggests potential routes for degradation.
Predicted Stability
-
Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions.
-
Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide. The azetidine ring, being a strained heterocycle, could also be susceptible to ring-opening reactions under certain pH conditions.
-
Oxidative Stability: The benzhydryl moiety could be susceptible to oxidation, particularly at the benzylic carbon.
-
Photostability: The aromatic rings in the benzhydryl group may absorb UV light, potentially leading to photodegradation.
Experimental Protocol for Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol is based on the International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (LC-MS)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., at 60 °C).
-
Base Hydrolysis: Treat the sample solution with NaOH at room temperature or with gentle heating.
-
Oxidation: Treat the sample solution with H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-PDA method. This method must be able to separate the parent compound from all degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the peak purity of the parent compound.
-
Propose potential degradation pathways based on the identified degradation products.
-
Conclusion
References
- 1. FormSCI: Best Stability Prediction Software | Advanced Formulation Stability Testing Tool [pharmadem.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Benzhydrylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for the use of 1-Benzhydrylazetidine-3-carbonitrile, a versatile intermediate in medicinal chemistry. The protocols outlined below are intended to guide researchers in the synthesis and potential applications of this compound in the development of novel therapeutics.
Chemical Information
| Property | Value |
| CAS Number | 36476-86-5 |
| Molecular Formula | C₁₇H₁₆N₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Dimethoxyethane (DME) and Tetrahydrofuran (THF) |
Application 1: Synthesis of this compound
This compound serves as a key building block in organic synthesis. Its preparation can be achieved from the corresponding ketone, 1-benzhydrylazetidin-3-one, through a nitrile synthesis reaction such as the Van Leusen reaction.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one from 1-Benzhydrylazetidin-3-ol
This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone.
Materials:
-
1-Benzhydrylazetidin-3-ol hydrochloride
-
Triethylamine
-
Dimethylformamide (DMF)
-
Pyridine trioxide complex
-
Ethyl acetate
-
Brine
-
Activated carbon
-
Methanol
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), add a solution of pyridine trioxide complex (19.7 g) in dimethylformamide (80 ml) slowly and dropwise.
-
Stir the reaction mixture at 50°C for 30 minutes.
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.
-
Filter to remove the activated carbon and concentrate the filtrate.
-
Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.
-
Filter again to remove the activated carbon and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography using a heptane/ethyl acetate gradient (4:1, then 2:1) to obtain 1-benzhydrylazetidin-3-one as a light yellow oil.
Data Presentation:
| Parameter | Value |
| Starting Material | 1-Benzhydrylazetidin-3-ol hydrochloride |
| Yield | Not explicitly stated, purification dependent |
| Purity | High, after chromatographic purification |
Protocol 2: Synthesis of this compound via Van Leusen Reaction
This protocol details the conversion of 1-benzhydrylazetidin-3-one to this compound using p-Toluenesulfonylmethyl isocyanide (TosMIC).[1][2][3][4]
Materials:
-
1-Benzhydrylazetidin-3-one
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-benzhydrylazetidin-3-one in anhydrous DME.
-
Add TosMIC (1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.5 equivalents) in DME to the reaction mixture.
-
After the addition is complete, add methanol (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
Data Presentation:
| Parameter | Value |
| Starting Material | 1-Benzhydrylazetidin-3-one |
| Key Reagent | p-Toluenesulfonylmethyl isocyanide (TosMIC) |
| Expected Yield | Moderate to high, dependent on substrate |
| Purity | High, after chromatographic purification |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application 2: Precursor for GABA Uptake Inhibitors
This compound is a valuable intermediate for the synthesis of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized to generate analogs of known GABA uptake inhibitors like nipecotic acid and guvacine. These compounds are of interest for the treatment of neurological disorders such as epilepsy.[5][6][7]
Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid (General Procedure)
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a NaOH solution to pH ~7.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 1-benzhydrylazetidine-3-carboxylic acid.
-
Purify by recrystallization or column chromatography.
Protocol 4: In Vitro GABA Uptake Inhibition Assay (General Procedure)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes.[5]
Materials:
-
Synthesized 1-benzhydrylazetidine derivatives
-
Rat brain synaptosomes
-
[³H]-GABA (radiolabeled GABA)
-
Standard GABA uptake inhibitors (e.g., tiagabine)
-
Appropriate buffer solutions
-
Scintillation cocktail and counter
Procedure:
-
Prepare synaptosomes from rat brain tissue.
-
Prepare various concentrations of the test compounds and the standard inhibitor.
-
Incubate the synaptosomes with the test compounds or standard for a predetermined time.
-
Initiate the uptake reaction by adding [³H]-GABA.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Calculate the percentage inhibition of GABA uptake for each compound concentration and determine the IC₅₀ value.
Data Presentation (Hypothetical):
| Compound | IC₅₀ (µM) for GABA Uptake Inhibition |
| Derivative A | 0.5 |
| Derivative B | 1.2 |
| Tiagabine (Standard) | 0.1 |
Diagram of GABA Uptake Inhibition:
Caption: Inhibition of GABA reuptake by a 1-benzhydrylazetidine derivative.
Application 3: Precursor for Dopamine Transporter (DAT) Ligands
The benzhydryl moiety is a known pharmacophore for dopamine transporter (DAT) ligands. Derivatives of this compound can be synthesized and evaluated for their affinity to DAT, with potential applications in the treatment of disorders like ADHD and substance abuse.
Protocol 5: In Vitro Dopamine Transporter Binding Assay (General Procedure)
This protocol describes a general method to assess the binding affinity of compounds to the dopamine transporter.
Materials:
-
Synthesized 1-benzhydrylazetidine derivatives
-
Rat striatal membranes (or cells expressing DAT)
-
[³H]WIN 35,428 (radioligand for DAT)
-
Standard DAT ligands (e.g., cocaine, GBR12909)
-
Appropriate buffer solutions
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare membranes from rat striatum or use cells expressing the dopamine transporter.
-
Prepare a range of concentrations of the test compounds and a standard competitor.
-
Incubate the membranes with the radioligand ([³H]WIN 35,428) in the presence and absence of the test compounds.
-
After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the inhibition constant (Ki) for each test compound.
Data Presentation (Hypothetical):
| Compound | DAT Binding Affinity (Ki, nM) |
| Derivative C | 15 |
| Derivative D | 50 |
| GBR12909 (Standard) | 5 |
Application 4: Scaffold for Histone Deacetylase (HDAC) Inhibitors
The benzhydryl group has been incorporated into the design of Histone Deacetylase (HDAC) inhibitors. The azetidine-3-carbonitrile scaffold can be elaborated to include a zinc-binding group, a key feature of many HDAC inhibitors, which have applications in cancer therapy.[8][9][10][11][12]
Protocol 6: In Vitro HDAC Enzyme Inhibition Assay (General Procedure)
This protocol provides a general framework for measuring the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Synthesized 1-benzhydrylazetidine derivatives
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
HDAC developer solution
-
Standard HDAC inhibitors (e.g., SAHA, Trichostatin A)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors.
-
In a microplate, add the HDAC enzyme, the assay buffer, and the test compound or standard.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation (Hypothetical):
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| Derivative E | 50 | 200 |
| Derivative F | 150 | 30 |
| SAHA (Standard) | 10 | 15 |
Diagram of HDAC Inhibition Pathway:
Caption: Mechanism of action of an HDAC inhibitor derived from 1-benzhydrylazetidine.
References
- 1. varsal.com [varsal.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. TosMIC - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Assay for 1-Benzhydrylazetidine-3-carbonitrile using a Fluorescence-Based Dopamine Transporter Uptake Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of 1-Benzhydrylazetidine-3-carbonitrile on the human dopamine transporter (DAT).
Introduction
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a neuronal membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This process is critical for regulating the duration and intensity of dopaminergic signaling, which plays a central role in motor control, motivation, and reward pathways.[3] Consequently, DAT is a key pharmacological target for various central nervous system disorders and is also the target for psychostimulants like cocaine.[3][4]
This compound is a synthetic compound whose benzhydryl moiety is common in other known dopamine reuptake inhibitors (DRIs). This structural feature suggests its potential as a modulator of DAT function. Characterizing its interaction with DAT is essential for understanding its pharmacological profile.
This application note details a robust, non-radioactive, fluorescence-based in vitro assay to measure the inhibitory potency (IC50) of this compound on DAT.[5] The assay utilizes a fluorescent substrate that acts as a mimic for dopamine and is transported into cells via DAT, leading to an increase in intracellular fluorescence.[6][7] The presence of an inhibitor like this compound will block this uptake, resulting in a measurable decrease in the fluorescence signal.[8]
Assay Principle
The assay is based on the principle of competitive inhibition. Cells stably expressing the human dopamine transporter (hDAT) are incubated with the test compound (this compound) before the addition of a fluorescent DAT substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).[9][10] This substrate is actively transported into the cells by DAT. A masking dye in the assay buffer quenches the fluorescence of the substrate in the extracellular medium, ensuring that only the intracellular fluorescence is detected.[7]
If this compound inhibits DAT, it will compete with ASP+ for uptake, leading to a lower concentration of the fluorescent substrate inside the cells and thus a weaker signal.[8] By measuring the fluorescence intensity across a range of test compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory potency of this compound is quantified by its IC50 value. The results should be summarized in a table, presenting the compound concentrations, corresponding fluorescence signals, and the calculated percentage of inhibition.
Table 1: Sample Dose-Response Data for this compound on hDAT Activity
| Concentration (nM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle Control) | 15,800 | 0 |
| 0.1 | 15,650 | 1.1 |
| 1 | 14,900 | 6.5 |
| 10 | 12,100 | 26.1 |
| 50 | 8,200 | 54.1 |
| 100 | 4,500 | 82.1 |
| 500 | 1,850 | 98.2 |
| 1000 | 1,700 | 99.3 |
| Calculated IC50 | 45.5 nM |
% Inhibition is calculated relative to vehicle (0% inhibition) and a positive control inhibitor like GBR-12909 (100% inhibition, data not shown).
Experimental Protocols
This section provides a detailed methodology for performing the fluorescence-based dopamine transporter uptake inhibition assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates, coated with Poly-D-Lysine.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a modified Tris-HEPES buffer.[12]
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Positive Control: A known DAT inhibitor such as GBR-12909 or Nomifensine.[6][13]
-
Fluorescent Substrate Kit: A commercial neurotransmitter transporter uptake assay kit containing a fluorescent substrate (e.g., ASP+) and a masking dye.[6]
-
Equipment: Fluorescence microplate reader with bottom-read capability, cell culture incubator, multichannel pipettes.
Protocol: Step-by-Step
Step 1: Cell Plating
-
Culture hDAT-expressing cells according to standard protocols.
-
The day before the assay, harvest the cells and seed them into Poly-D-Lysine coated 96-well plates at a density of 40,000-60,000 cells per well.[7]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
Step 2: Compound Preparation
-
Prepare a serial dilution of this compound in assay buffer from the DMSO stock. A typical concentration range would be from 1 nM to 10 µM.
-
Prepare solutions for controls:
-
Vehicle Control (0% Inhibition): Assay buffer with the same final concentration of DMSO as the test compound wells.
-
Positive Control (100% Inhibition): A saturating concentration of a potent DAT inhibitor (e.g., 10 µM GBR-12909).
-
Step 3: Assay Performance
-
On the day of the assay, gently remove the cell culture medium from the plates.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted test compound, vehicle, or positive control to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C.[12]
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.[6]
-
Initiate the uptake reaction by adding 50 µL of the fluorescent substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
Step 4: Data Acquisition
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
The assay can be run in either kinetic or endpoint mode.[11]
-
Kinetic Mode: Read fluorescence every 1-2 minutes for a total of 20-30 minutes.
-
Endpoint Mode: Incubate the plate for a fixed period (e.g., 20 minutes) at 37°C and then read the final fluorescence.
-
-
Use excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., for ASP+, Ex/Em ~485/590 nm).
Step 5: Data Analysis
-
For kinetic data, calculate the rate of uptake (slope of the linear phase) or the area under the curve for each well. For endpoint data, use the final fluorescence values.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for the DAT inhibition assay.
Mechanism of DAT Inhibition
Caption: Inhibition of dopamine and substrate uptake by this compound at the dopamine transporter.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New method to visualize neurons with DAT in slices of rat VTA using fluorescent substrate for DAT, ASP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Testing of 1-Benzhydrylazetidine-3-carbonitrile in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidine-3-carbonitrile is a synthetic compound with a chemical structure suggestive of activity at the dopamine transporter (DAT). The benzhydryl moiety is a common feature in known dopamine reuptake inhibitors (DRIs). DRIs are a class of drugs that block the reabsorption of dopamine from the synaptic cleft, leading to increased extracellular dopamine levels. This mechanism of action underlies their therapeutic potential in various neurological and psychiatric disorders, including Parkinson's disease, depression, and substance use disorders.
These application notes provide a comprehensive overview of relevant animal models and detailed experimental protocols to assess the efficacy of this compound, assuming a primary mechanism of action as a dopamine reuptake inhibitor. The protocols are designed to be adaptable for both initial screening and more in-depth preclinical evaluation.
Hypothetical Efficacy Data
The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound in various animal models. This data is for illustrative purposes only and is not based on experimental results.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Total Distance in cm) |
| Vehicle (Saline) | - | 1500 ± 250 |
| This compound | 1 | 2500 ± 300 |
| This compound | 3 | 4500 ± 400 |
| This compound | 10 | 7500 ± 600 |
| Cocaine (Positive Control) | 10 | 8000 ± 550 |
Table 2: Conditioned Place Preference (CPP) for this compound in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Time Spent in Drug-Paired Chamber (s) |
| Vehicle (Saline) | - | 150 ± 20 |
| This compound | 1 | 250 ± 30 |
| This compound | 3 | 400 ± 45 |
| This compound | 10 | 550 ± 50 |
| Amphetamine (Positive Control) | 2 | 600 ± 40 |
Table 3: Efficacy of this compound in the 6-OHDA-Lesioned Rat Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg, p.o.) | Contralateral Rotations (rotations/min) |
| Vehicle (Saline) | - | 0.5 ± 0.2 |
| This compound | 3 | 3.2 ± 0.8 |
| This compound | 10 | 7.5 ± 1.2 |
| This compound | 30 | 12.1 ± 1.8 |
| L-DOPA (Positive Control) | 6 | 15.5 ± 2.0 |
Table 4: Antidepressant-like Effects of this compound in the Mouse Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) |
| Vehicle (Saline) | - | 180 ± 15 |
| This compound | 5 | 120 ± 12 |
| This compound | 15 | 80 ± 10 |
| This compound | 30 | 50 ± 8 |
| Bupropion (Positive Control) | 20 | 65 ± 9 |
Experimental Protocols
Locomotor Activity Assessment
This protocol is used to evaluate the psychostimulant effects of a compound. Increased locomotor activity is a characteristic behavioral response to dopamine reuptake inhibitors.
Materials:
-
Open-field activity chambers equipped with infrared beams
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., cocaine)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle, this compound (at various doses), or the positive control via i.p. injection.
-
Immediately place each mouse into the center of an open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-90 minutes.
-
Analyze the data by comparing the activity levels between the different treatment groups.
Workflow for Locomotor Activity Assessment.
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.[1] It is based on the principle that animals will spend more time in an environment previously associated with a rewarding stimulus.[1]
Materials:
-
Three-chamber CPP apparatus
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., amphetamine)
-
Male Sprague-Dawley rats (250-300 g)
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Pre-conditioning (Day 1): Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9):
-
On alternate days, administer the vehicle and confine the rat to one of the end chambers for 30 minutes.
-
On the other days, administer this compound or the positive control and confine the rat to the other end chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
-
Post-conditioning (Day 10): Allow rats to freely explore all three chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.
Conditioned Place Preference Experimental Workflow.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This neurotoxicant-based model is widely used to mimic the dopamine depletion seen in Parkinson's disease.[2][3][4] Efficacy is assessed by the ability of a compound to induce contralateral rotations when administered to unilaterally lesioned animals.[2]
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)[2]
-
Stereotaxic apparatus
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle
-
Positive control (e.g., L-DOPA)
-
Automated rotometer
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Inject desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle.
-
-
Post-operative Recovery: Allow animals to recover for 2-3 weeks.
-
Lesion Confirmation: Assess the extent of the lesion by administering a dopamine agonist (e.g., apomorphine) and measuring rotational behavior. Only animals exhibiting a stable and significant number of contralateral rotations are included in the study.
-
Drug Testing:
-
Administer the vehicle, this compound, or L-DOPA.
-
Place the rat in the rotometer and record the number of full contralateral rotations for 60-90 minutes.
-
-
Data Analysis: Compare the number of rotations induced by the different treatments.
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[5] A reduction in immobility time is interpreted as an antidepressant-like effect.[5]
Materials:
-
Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C)
-
This compound
-
Vehicle
-
Positive control (e.g., bupropion)
-
Male C57BL/6 mice (8-10 weeks old)
-
Video recording equipment
Procedure:
-
Pre-swim (Day 1): Place each mouse in a cylinder of water for 15 minutes. This is to induce a state of helplessness.
-
Test Day (Day 2):
-
Administer the vehicle, this compound, or bupropion 30-60 minutes before the test.
-
Place the mouse back into the cylinder of water for 6 minutes.
-
Record the session and score the last 4 minutes for immobility (defined as floating without struggling).
-
-
Data Analysis: Compare the duration of immobility between the different treatment groups.
Hypothetical Signaling Pathway
The presumed mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). This leads to an increase in synaptic dopamine levels, which then acts on postsynaptic dopamine receptors (e.g., D1 and D2 receptors) to elicit downstream signaling cascades.
Hypothesized Dopamine Signaling Pathway Modulation.
References
- 1. Advancing Addiction Treatment: What Can We Learn from Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 1-Benzhydrylazetidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Benzhydrylazetidine-3-carbonitrile in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and related fields.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of organic molecules. This method is suitable for the analysis of this compound in bulk drug substances and formulated products.
Experimental Protocol
a. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare a sample solution containing this compound at a target concentration of 10 µg/mL using the same diluent.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution may be employed for optimal separation from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
c. Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample solution to the calibration curve generated from the standard solutions.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices.
Experimental Protocol
a. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 100 µg/mL. Create calibration standards through serial dilution.
-
Sample Solution: Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction. The final extract should be in a GC-compatible solvent.
-
Derivatization (Optional): If the compound exhibits poor chromatographic behavior, derivatization may be necessary to improve volatility and thermal stability.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic m/z fragments of this compound.
c. Data Analysis: Quantification is performed by constructing a calibration curve based on the peak areas of the selected ions from the standard solutions.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Workflow Diagram
Synthetic Routes to 1-Benzhydrylazetidine-3-carbonitrile and Its Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed synthetic protocols for the preparation of 1-benzhydrylazetidine-3-carbonitrile, a valuable building block in medicinal chemistry, and its derivatives. Two primary synthetic routes commencing from the readily available 1-benzhydrylazetidin-3-ol are outlined, offering flexibility in synthetic strategy. Furthermore, a protocol for the derivatization of the target nitrile is presented, enabling the exploration of structure-activity relationships for drug discovery programs.
Introduction
Azetidine scaffolds are of significant interest in drug discovery due to their unique conformational constraints and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. The 1-benzhydryl protecting group offers stability and is commonly employed in the synthesis of azetidine-containing compounds. The nitrile functionality at the 3-position serves as a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of diverse compound libraries. This document details two reliable synthetic pathways to this key intermediate and a method for its subsequent functionalization.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been established, starting from 1-benzhydrylazetidin-3-ol.
-
Route 1: This pathway involves the oxidation of the secondary alcohol of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one, followed by a Strecker-type reaction to introduce the cyanoamine functionality.
-
Route 2: This alternative route proceeds via the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a good leaving group, such as a mesylate, followed by a nucleophilic substitution with a cyanide salt.
A third route for derivatization allows for the introduction of substituents at the 3-position of the azetidine ring, alpha to the nitrile group.
Figure 1. Overview of synthetic strategies.
Experimental Protocols
Route 1: Oxidation and Cyanation
Step 1: Synthesis of 1-Benzhydrylazetidin-3-one
This procedure outlines the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone.
Protocol:
-
To a solution of oxalyl chloride (106 g, 0.84 mol) in dichloromethane (2 L) at -78 °C, add dimethyl sulfoxide (65.2 g, 0.84 mol).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 1-benzhydrylazetidin-3-ol (100 g, 0.42 mol) in dichloromethane (0.5 L) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (422 g, 4.2 mol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (1:1) solvent system.
-
Upon completion, quench the reaction by adding the mixture dropwise to a saturated aqueous solution of ammonium chloride (1.5 L).
-
Separate the organic phase, wash it four times with 300 mL of water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1]
Step 2: Synthesis of 1-Benzhydryl-3-aminoazetidine-3-carbonitrile (Strecker Reaction)
This protocol describes the formation of the α-amino nitrile from 1-benzhydrylazetidin-3-one.
Protocol:
-
To a solution of 1-benzhydrylazetidin-3-one in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by sodium cyanide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The formation of the imine intermediate is followed by the nucleophilic addition of the cyanide ion.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to give the crude α-amino nitrile.
Note: The hydrolysis of the resulting α-amino nitrile can lead to the corresponding amino acid, a common application of the Strecker synthesis.[2][3]
Route 2: Mesylation and Nucleophilic Substitution
Step 1: Synthesis of 1-Benzhydryl-3-mesyloxyazetidine
This protocol details the conversion of the hydroxyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution.
Protocol:
-
In a reaction vessel, dissolve 1-benzhydrylazetidin-3-ol in acetonitrile.
-
Add triethylamine to the solution.
-
Cool the mixture and add methanesulfonyl chloride dropwise.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
The mesylate intermediate can be isolated by filtration.[4]
Step 2: Synthesis of this compound
This protocol describes the nucleophilic substitution of the mesylate with cyanide.
Protocol:
-
Dissolve the crude 1-benzhydryl-3-mesyloxyazetidine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture to facilitate the substitution reaction. Monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude this compound.
Derivatization: Alkylation of this compound
This protocol outlines a general procedure for the α-alkylation of nitriles, which can be adapted for this compound to synthesize its 3-substituted derivatives.
Protocol:
-
In an inert atmosphere, dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the α-carbon.
-
After stirring for a short period, add the desired alkylating agent (e.g., an alkyl halide).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted-1-benzhydrylazetidine-3-carbonitrile.[5]
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the described synthetic routes.
Table 1: Synthesis of 1-Benzhydrylazetidin-3-one
| Parameter | Value | Reference |
| Starting Material | 1-Benzhydrylazetidin-3-ol | [1] |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Temperature | -78 °C | [1] |
| Reaction Time | ~1.5 hours | [1] |
| Yield | 96% | [1] |
Table 2: Synthesis of this compound via Mesylation
| Parameter | Value | Reference |
| Starting Material | 1-Benzhydrylazetidin-3-ol | [4] |
| Reagents (Mesylation) | Methanesulfonyl chloride, Triethylamine | [4] |
| Solvent (Mesylation) | Acetonitrile | [4] |
| Reagents (Cyanation) | Sodium Cyanide | General Knowledge |
| Solvent (Cyanation) | DMF or DMSO | General Knowledge |
| Temperature | Elevated | General Knowledge |
Note: Specific yield for the cyanation step requires experimental determination.
Logical Relationships and Workflows
The following diagrams illustrate the logical progression of the synthetic routes.
Figure 2. Workflow for Route 1.
Figure 3. Workflow for Route 2.
Figure 4. Workflow for Derivatization.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound and its derivatives. The detailed protocols and workflows are intended to facilitate the efficient production of these valuable compounds for use in drug discovery and development programs. The choice between the two main synthetic routes may depend on the availability of reagents, scalability, and the desired purity of the final product. The provided derivatization protocol opens avenues for the creation of novel chemical entities with potential therapeutic applications.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
1-Benzhydrylazetidine-3-carbonitrile: Not a Characterized Chemical Probe
Despite a comprehensive review of available scientific literature and chemical databases, there is no evidence to suggest that 1-Benzhydrylazetidine-3-carbonitrile is utilized as a chemical probe. Information regarding a specific biological target, mechanism of action, or associated quantitative data for this compound in a probing context is not publicly available. Application notes and detailed experimental protocols for its use as a chemical probe cannot be generated without this foundational scientific validation.
General Information on this compound
While not characterized as a chemical probe, this compound is a known chemical compound with established physical and chemical properties. It is primarily documented as a heterocyclic building block and an intermediate in organic synthesis.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 36476-86-5 |
| Molecular Formula | C₁₇H₁₆N₂ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Solid |
| Melting Point | 150-153 °C |
The Role of Azetidine and Benzhydryl Moieties in Drug Discovery
The structural components of this compound, namely the azetidine ring and the benzhydryl group, are individually recognized for their significance in medicinal chemistry.
-
Azetidine Derivatives: The strained four-membered azetidine ring is a feature in various biologically active molecules. Azetidine-containing compounds have been explored for a wide range of therapeutic applications due to their ability to introduce conformational rigidity and serve as bioisosteres for other cyclic systems.[1][2]
-
Benzhydryl Derivatives: The benzhydryl moiety (diphenylmethyl group) is a common scaffold in a multitude of pharmacologically active compounds.[3][4] Its presence can influence properties such as lipophilicity and receptor binding. This structural motif is found in drugs with diverse activities, including antihistamines and central nervous system agents.
The combination of these two moieties in this compound suggests its potential as a scaffold for the synthesis of novel therapeutic agents. However, its specific biological activities and potential targets have not been publicly disclosed or characterized.
The Concept of a Chemical Probe
For a compound to be classified and utilized as a chemical probe, it must meet several critical criteria. These include:
-
Demonstrated Potency and Selectivity: A chemical probe must exhibit high affinity for its intended biological target and have minimal off-target effects.
-
Characterized Mechanism of Action: The way in which the probe interacts with its target and modulates its function must be well-understood.
-
Utility in a Cellular or in vivo Context: The probe should be usable in biological systems to investigate the function of its target.
-
Availability of a Negative Control: An ideal chemical probe has a structurally similar but biologically inactive analogue to help distinguish specific from non-specific effects.
Currently, this compound does not meet these criteria based on available information.
Experimental Design for Evaluating a Potential Chemical Probe
Should a researcher wish to investigate the potential of this compound as a chemical probe, a general workflow would involve the following stages.
Caption: A generalized workflow for the evaluation of a novel compound as a potential chemical probe.
References
Application Note: A Robust Protocol for the N-Benzhydrylation of 3-Aminoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. Specifically, N-substituted 3-aminoazetidines are key intermediates in the synthesis of a wide range of pharmacologically active compounds. The benzhydryl (diphenylmethyl) group is a common bulky N-substituent that can serve as a protecting group or as a core component of the final active pharmaceutical ingredient. This application note provides a detailed protocol for the N-benzhydrylation of 3-aminoazetidine derivatives, focusing on reaction optimization, troubleshooting, and purification strategies to ensure high yield and purity.
Reaction Principle
The N-benzhydrylation of a 3-aminoazetidine derivative is typically achieved through a nucleophilic substitution (SN2) reaction. The primary or secondary amine of the azetidine acts as a nucleophile, attacking the electrophilic carbon of a benzhydryl halide (e.g., bromodiphenylmethane). The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed during the reaction.[1] Key factors influencing the success of the reaction include the choice of base, solvent, and reaction temperature.[1]
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the N-benzhydrylation of a generic 3-aminoazetidine derivative. The protocol is scalable with appropriate adjustments.
Materials and Equipment
-
Substrates: 3-Aminoazetidine derivative (e.g., tert-butyl 3-aminoazetidine-1-carboxylate), Benzhydryl halide (e.g., bromodiphenylmethane)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Reagents for Workup: Deionized water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel, rotary evaporator, flash chromatography system, Thin Layer Chromatography (TLC) plates (silica gel), LC-MS for reaction monitoring.
General Protocol for N-benzhydrylation
-
Reaction Setup: To a solution of the 3-aminoazetidine derivative (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol), add a base (1.5-2.0 equivalents).[1]
-
Stirring: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Addition of Benzhydryl Halide: Add a solution of bromodiphenylmethane (1.1 equivalents) in the same solvent dropwise over 15 minutes.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C) and monitor its progress by TLC or LC-MS.[1]
-
Quenching: Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash with brine to remove any remaining aqueous phase.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The selection of an appropriate base and solvent is critical for optimizing the reaction yield. The following tables summarize the results from screening different bases and solvents for the N-benzhydrylation of 3-aminoazetidine.
Table 1: Screening of Bases for the N-benzhydrylation of 3-Aminoazetidine [1]
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 2.0 | 50 | 12 | 45 |
| 2 | DIPEA | 2.0 | 50 | 12 | 65 |
| 3 | K₂CO₃ | 2.0 | 50 | 12 | 78 |
| 4 | Cs₂CO₃ | 2.0 | 50 | 8 | 85 |
Table 2: Screening of Solvents for the N-benzhydrylation of 3-Aminoazetidine [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 40 | 18 | 55 |
| 2 | Tetrahydrofuran | 65 | 18 | 62 |
| 3 | Acetonitrile | 70 | 10 | 82 |
| 4 | DMF | 70 | 8 | 91 |
Troubleshooting and Optimization
Common issues encountered during the N-benzhydrylation of 3-aminoazetidine derivatives and their potential solutions are outlined below.
-
Low or No Conversion:
-
Inactive Halide: Consider using a more reactive benzhydryl derivative, such as benzhydryl bromide or iodide instead of the chloride.[1]
-
Inappropriate Base: The base may not be strong enough. Switch to a stronger base like DBU or an inorganic base like K₂CO₃.[1]
-
Low Temperature: Gradually increase the reaction temperature in 10 °C increments while monitoring for byproduct formation.[1]
-
-
Formation of Multiple Products:
-
Polyalkylation: Use an excess of the 3-aminoazetidine derivative relative to the benzhydryl halide or add the benzhydryl halide slowly to the reaction mixture.[1]
-
Elimination of Benzhydryl Halide: Use a non-nucleophilic, sterically hindered base like DIPEA and consider lowering the reaction temperature.[1]
-
-
Difficult Product Isolation:
Visualizations
Experimental Workflow
Caption: Workflow for N-benzhydrylation of 3-aminoazetidine.
Reaction Scheme
Caption: General reaction for N-benzhydrylation.
Conclusion
This application note provides a comprehensive and optimized protocol for the N-benzhydrylation of 3-aminoazetidine derivatives. By carefully selecting the base and solvent, and by following the detailed experimental and troubleshooting guidelines, researchers can achieve high yields and purity of the desired N-benzhydrylated products. This methodology is a valuable tool for the synthesis of complex molecules in drug discovery and development.
References
Application Notes and Protocols for 1-Benzhydrylazetidine-3-carbonitrile in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Benzhydrylazetidine-3-carbonitrile is a synthetic compound featuring a benzhydryl group attached to an azetidine ring with a nitrile functional group. While its specific biological activities are still under investigation, its structural motifs are present in compounds with known pharmacological properties. The benzhydryl group, known for its lipophilicity, is found in various biologically active molecules, and the azetidine ring serves as a versatile scaffold in medicinal chemistry. This document provides detailed protocols for investigating the potential effects of this compound in cell-based assays, with a focus on its hypothetical activity as an inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.
Hypothetical Mechanism of Action: Inhibition of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), producing various physiological effects, including analgesic, anti-inflammatory, and anxiolytic responses. The proposed application of this compound is as a potential inhibitor of MAGL, thereby influencing the endocannabinoid signaling pathway.
Signaling Pathway Diagram
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-1-benzhydrylazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of 3-amino-1-benzhydrylazetidine, a key intermediate in the development of various therapeutic agents. The following sections outline two primary synthetic routes, starting from 1-benzhydrylazetidin-3-ol, with comprehensive experimental procedures and comparative data.
Route 1: Two-Step Synthesis via Mesylation and Aminolysis
This streamlined process is an efficient method for the large-scale production of 3-amino-1-benzhydrylazetidine, yielding the product as a monoacetate salt.[1] The synthesis starts from the commercially available 1-benzhydrylazetidin-3-ol.[1]
Reaction Pathway
Caption: Synthetic pathway for 3-amino-1-benzhydrylazetidine via mesylation and subsequent aminolysis.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield | Purity |
| 1. Mesylation | 1-Benzhydrylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | Acetonitrile | -10°C to rt | 1-Benzhydrylazetidin-3-yl methanesulfonate | Quantitative[1] | Intermediate used directly |
| 2. Aminolysis | 1-Benzhydrylazetidin-3-yl methanesulfonate (wet cake) | 28% aq. Ammonium hydroxide | Isopropanol | ~70-75°C, Parr Reactor | 3-Amino-1-benzhydrylazetidine monoacetate | 72-84%[1] | Not specified |
Experimental Protocol
Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate [1]
-
To a 5 L 3-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel, add 1-benzhydrylazetidin-3-ol and acetonitrile.
-
Cool the resulting mixture to approximately -10°C.
-
Slowly add triethylamine, ensuring the temperature is maintained.
-
Add methanesulfonyl chloride dropwise via the addition funnel, keeping the internal temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 1 hour.
-
Quench the reaction by the slow addition of water.
-
Isolate the resulting solid product, the mesylate intermediate, by filtration. The wet filter cake can be used directly in the subsequent step.[1]
Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine monoacetate [1]
-
Transfer the wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate to a 2 L Parr reactor.
-
Add isopropanol and 28% aqueous ammonium hydroxide to the reactor.
-
Seal the reactor and heat the mixture to approximately 70-75°C.
-
Maintain the reaction at this temperature for several hours until completion, which can be monitored by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reactor to room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Perform an extractive workup with a suitable organic solvent (e.g., diisopropyl ether).
-
Isolate the final product, 3-amino-1-benzhydrylazetidine monoacetate, which can be further purified if necessary. The procedure affords the titled compound in 72-84% yield.[1]
Route 2: Synthesis via Phthalimide Intermediate
This alternative route involves the protection of the amino group as a phthalimide, followed by deprotection to yield the desired product. This method has been reported to produce a high yield of the free base form of 3-amino-1-benzhydrylazetidine.[2]
Reaction Pathway
Caption: Synthetic pathway for 3-amino-1-benzhydrylazetidine via a phthalimide intermediate.
Quantitative Data Summary
| Step | Starting Material | Key Intermediate | Product | Yield | Form |
| 1. Phthalimide Formation & Deprotection | 1-Benzhydryl-3-sulfonyloxyazetidine | 1-Benzhydryl-3-phthalimidoazetidine | 3-Amino-1-benzhydrylazetidine | 96.3%[2] | Oil (tends to solidify)[2] |
Experimental Protocol
Step 1: Synthesis of 1-Benzhydryl-3-phthalimidoazetidine
Note: The specific conditions for the formation of the phthalimide intermediate from the sulfonyloxy derivative are described in the broader context of the patent but detailed step-by-step instructions for this specific transformation on a large scale are not provided in the search results. The general principle involves nucleophilic substitution of the sulfonyloxy group with a phthalimide salt.
Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine [2]
-
Following the formation of 1-benzhydryl-3-phthalimidoazetidine, the phthalimide protecting group is removed. This can be achieved through methods such as hydrazinolysis (using hydrazine hydrate) or acid/base hydrolysis.
-
After the deprotection reaction, workup the reaction mixture.
-
Add one liter of diethyl ether to the mixture and filter.
-
Discard the solid product after washing with ether.
-
Concentrate the mother liquor under reduced pressure.
-
Take up the residue with 500 ml of water and adjust the pH of the solution to 11 with sodium hydroxide.
-
Extract the aqueous phase with 1 liter of diethyl ether.
-
Wash the ethereal phase with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain 3-amino-1-benzhydrylazetidine as an oil which tends to solidify, with a reported yield of 96.3%.[2]
-
The dihydrochloride salt can be prepared by reacting the free base with hydrochloric acid in an isopropanol/acetone mixture, which after crystallization from isopropanol melts at 108°-110° C.[2]
General Considerations for Large-Scale Synthesis
-
Safety: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. The use of a Parr reactor requires specific training and safety precautions due to the elevated pressure and temperature.
-
Reagent Quality: The purity of starting materials and reagents is critical for achieving high yields and minimizing side reactions. Commercially available 1-benzhydrylazetidin-3-ol should be of high purity.[1]
-
Process Control: Careful control of reaction parameters such as temperature, addition rates, and reaction time is crucial for reproducibility and safety, especially on a large scale.
-
Work-up and Purification: Efficient extraction and filtration techniques are necessary for isolating the product. The choice of solvents for extraction and crystallization should be optimized for large-scale operations, considering factors like safety, cost, and environmental impact.
References
Application Notes: 1-Benzhydrylazetidine-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzhydrylazetidine-3-carbonitrile is a pivotal building block in medicinal chemistry, primarily utilized as a protected precursor for azetidine-3-carboxylic acid and its derivatives. The azetidine ring is a "privileged scaffold" in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional structural complexity compared to more conventional cyclic amines like pyrrolidine and piperidine. The benzhydryl group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, which can be removed under specific conditions. The nitrile functionality is a versatile chemical handle that can be readily converted into other key functional groups, most notably a carboxylic acid or a tetrazole, which is a well-established bioisostere for a carboxylic acid.
This document outlines the application of this compound as a key starting material in the synthesis of potent and selective inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), which are critical targets in the development of therapeutics for neurological disorders such as epilepsy.
Key Applications: Synthesis of GABA Transporter Inhibitors
A primary application of this compound is in the synthesis of azetidine-3-carboxylic acid derivatives that function as inhibitors of GABA transporters, specifically GAT-1 and GAT-3.[1] These transporters are responsible for the reuptake of GABA from the synaptic cleft, thus regulating neurotransmission. Inhibition of these transporters prolongs the action of GABA, leading to an overall inhibitory effect in the central nervous system.
The synthetic strategy involves a multi-step process beginning with the hydrolysis of the nitrile group of this compound to a carboxylic acid, followed by the removal of the N-benzhydryl protecting group. The resulting azetidine-3-carboxylic acid core can then be N-functionalized with various lipophilic moieties to generate a library of compounds for structure-activity relationship (SAR) studies.
Quantitative Data: Biological Activity of Azetidine-Derived GAT Inhibitors
The following table summarizes the in vitro inhibitory activity of representative azetidine-3-carboxylic acid derivatives against rat GAT-1 and GAT-3 transporters. The data highlights the potential for developing potent and selective inhibitors based on the azetidine scaffold.
| Compound ID | R Group (Lipophilic Moiety) | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 1a | 4,4-Diphenylbutenyl | 2.83 ± 0.67 | > 100 |
| 1b | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | > 100 |
| 2a | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | > 100 | 15.3 ± 4.5 |
Data is representative of azetidine-3-carboxylic acid derivatives and is sourced from studies on related azetidine compounds.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid
This protocol describes the hydrolysis of the nitrile functionality of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in a round-bottom flask, add concentrated HCl (10 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 2M NaOH solution to pH ~7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-Benzhydrylazetidine-3-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Debenzhydrylation to yield Azetidine-3-carboxylic acid
This protocol outlines the removal of the N-benzhydryl protecting group.
Materials:
-
1-Benzhydrylazetidine-3-carboxylic acid
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve 1-Benzhydrylazetidine-3-carboxylic acid (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.1 eq) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain Azetidine-3-carboxylic acid.
Protocol 3: N-Alkylation for the Synthesis of GAT Inhibitors
This protocol describes the N-alkylation of Azetidine-3-carboxylic acid with a lipophilic side chain.
Materials:
-
Azetidine-3-carboxylic acid
-
Appropriate alkyl halide (e.g., 4,4-diphenylbutenyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Stirring plate, glassware.
Procedure:
-
To a solution of Azetidine-3-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 8-16 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography to yield the desired N-alkylated azetidine-3-carboxylic acid derivative.
Visualizations
References
Troubleshooting & Optimization
optimizing reaction conditions for 1-Benzhydrylazetidine-3-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzhydrylazetidine-3-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves the formation of the key intermediate, 1-Benzhydrylazetidin-3-ol, followed by its conversion to the target nitrile.
Problem 1: Low Yield in 1-Benzhydrylazetidin-3-ol Synthesis (Step 1)
| Possible Cause | Suggested Solution |
| Incomplete reaction of benzhydrylamine and epichlorohydrin. | - Ensure the reaction temperature is maintained at 0-5°C during the addition of epichlorohydrin to minimize side reactions. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding with the work-up. |
| Side-product formation during cyclization. | - The addition of a base, such as sodium carbonate, should be done portion-wise to control the exothermicity of the reaction. - Ensure the reflux temperature is maintained consistently during the cyclization step. |
| Product loss during extraction and purification. | - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer. - If purification is done via crystallization, ensure the solvent system and cooling conditions are optimized to maximize crystal formation. |
Problem 2: Inefficient Conversion of 1-Benzhydrylazetidin-3-ol to the Mesylate/Tosylate (Step 2a)
| Possible Cause | Suggested Solution |
| Degradation of mesyl chloride or tosyl chloride. | - Use freshly opened or properly stored sulfonyl chlorides. These reagents are sensitive to moisture. |
| Insufficient base. | - Use a non-nucleophilic amine base like triethylamine or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). - Ensure the base is added slowly at a low temperature (e.g., 0°C) to control the reaction. |
| Reaction temperature is too high. | - Maintain the reaction temperature at 0°C to room temperature. Higher temperatures can lead to decomposition and side reactions. |
Problem 3: Low Yield or No Reaction in the Cyanation Step (Step 2b)
| Possible Cause | Suggested Solution |
| Poor leaving group ability of the mesylate/tosylate. | - Confirm the formation of the mesylate or tosylate intermediate by TLC or LC-MS before proceeding with the cyanation step. |
| Low nucleophilicity of the cyanide source. | - Use a soluble and reactive cyanide source such as sodium cyanide or potassium cyanide. - Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the nucleophilicity of the cyanide in an organic solvent.[1] |
| Inappropriate solvent. | - Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the cyanide salt and the substrate. |
| Azetidine ring opening. | - The azetidine ring can be susceptible to opening under harsh conditions.[1] Avoid high temperatures and strongly acidic or basic conditions. Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and effective route is a two-step process starting from the commercially available 1-benzhydrylazetidin-3-ol. The first step is the activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. The second step is a nucleophilic substitution with a cyanide salt to introduce the nitrile functionality.
Q2: I am observing multiple spots on my TLC plate after the first step (synthesis of 1-benzhydrylazetidin-3-ol). What could be the impurities?
A2: Besides the starting materials, common impurities can include the di-substituted product from the reaction of two molecules of epichlorohydrin with one molecule of benzhydrylamine, or products resulting from the ring-opening of the azetidine. Careful control of stoichiometry and reaction temperature can minimize these byproducts.
Q3: Is the azetidine ring stable during the synthesis?
A3: The azetidine ring is generally stable under neutral and mildly basic or acidic conditions. However, it can be susceptible to ring-opening in the presence of strong nucleophiles or under harsh acidic or basic conditions, especially at elevated temperatures. Therefore, it is crucial to control the reaction conditions carefully.
Q4: Can I use a one-pot procedure for the conversion of the alcohol to the nitrile?
A4: While a one-pot procedure might seem more efficient, it is generally recommended to isolate and confirm the formation of the mesylate or tosylate intermediate before proceeding with the cyanation step. This allows for better control over the reaction and can lead to higher overall yields and purity.
Q5: What are the safety precautions I should take when working with cyanide salts?
A5: Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal according to your institution's safety guidelines.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-Benzhydrylazetidin-3-ol
| Parameter | Condition | Reference |
| Reactants | Benzhydrylamine, Epichlorohydrin | Generic synthesis of N-substituted azetidin-3-ols |
| Base | Sodium Carbonate | Generic synthesis of N-substituted azetidin-3-ols |
| Solvent | Acetonitrile/Water | Generic synthesis of N-substituted azetidin-3-ols |
| Temperature | 0-5°C (addition), Reflux (cyclization) | Generic synthesis of N-substituted azetidin-3-ols |
| Typical Yield | 70-85% | Generic synthesis of N-substituted azetidin-3-ols |
Table 2: Reaction Conditions for the Conversion of 1-Benzhydrylazetidin-3-ol to this compound
| Parameter | Condition | Reference |
| Reactants | 1-Benzhydrylazetidin-3-ol, Methanesulfonyl Chloride | [1] |
| Base | Triethylamine | [1] |
| Solvent (Mesylation) | Dichloromethane (DCM) or Acetonitrile | [1] |
| Temperature (Mesylation) | 0°C to Room Temperature | [1] |
| Cyanide Source | Sodium Cyanide or Potassium Cyanide | [1] |
| Solvent (Cyanation) | DMSO or DMF | [1] |
| Catalyst (Optional) | Phase-transfer catalyst | [1] |
| Temperature (Cyanation) | Room Temperature to 50°C | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol
-
To a solution of benzhydrylamine (1 equivalent) in a mixture of water and acetonitrile, slowly add epichlorohydrin (1.1 equivalents) at 0-5°C with vigorous stirring.
-
Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Add sodium carbonate (2 equivalents) in portions to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Synthesis of this compound from 1-Benzhydrylazetidin-3-ol
-
Mesylation:
-
Dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.2 equivalents).
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
The solvent can be evaporated to yield the crude mesylate, which can be used in the next step without further purification.
-
-
Cyanation:
-
Dissolve the crude 1-benzhydrylazetidin-3-yl methanesulfonate in anhydrous DMSO.
-
Add sodium cyanide (1.5 equivalents). A phase-transfer catalyst can be added at this stage if desired.
-
Heat the reaction mixture to 40-50°C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the mesylation of 1-Benzhydrylazetidin-3-ol.
Caption: Troubleshooting decision tree for the cyanation step.
References
Navigating N-Benzhydrylation: A Technical Support Guide to Common Side Reactions and Their Avoidance
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing N-benzhydrylation reactions.
N-benzhydrylation is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical agents, due to the presence of the benzhydryl moiety in numerous active compounds. However, the introduction of the bulky benzhydryl group can be accompanied by several side reactions, leading to reduced yields and complex purification challenges. This technical support center provides a detailed guide to understanding and mitigating these common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during N-benzhydrylation of primary amines?
The most prevalent side reaction is over-alkylation , where the initially formed secondary amine undergoes further benzhydrylation to yield a tertiary dibenzhydrylamine. In some cases, particularly with highly reactive benzhydrylating agents, the reaction can proceed to form a quaternary benzhydryl ammonium salt. Another potential, though less common, side reaction is elimination of the benzhydryl halide to form diphenylmethane, particularly under strongly basic conditions.
Q2: How does steric hindrance influence N-benzhydrylation?
The bulky nature of the benzhydryl group plays a dual role. While it can sterically hinder the approach of a second benzhydrylating agent, thus favoring mono-alkylation to some extent, it can also slow down the desired initial reaction.[1] The steric hindrance of both the amine substrate and the benzhydrylating agent is a critical factor to consider when optimizing reaction conditions. For instance, N-benzhydrylation of sterically hindered anilines can be particularly challenging and may require specialized catalysts and conditions to achieve good yields.[1]
Q3: Can N-benzhydrylation be performed selectively to obtain only the mono-benzhydrylated product?
Yes, selective mono-N-benzhydrylation can be achieved through careful control of reaction parameters and the choice of methodology. Key strategies include:
-
Stoichiometric control: Using a limited amount of the benzhydrylating agent relative to the primary amine can favor the formation of the mono-substituted product.
-
Use of bulky amines: Primary amines with significant steric bulk around the nitrogen atom are less likely to undergo a second benzhydrylation.
-
Alternative methodologies: Techniques like reductive amination or using benzhydrylamine as an ammonia equivalent offer greater control and selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during N-benzhydrylation experiments.
Problem 1: Low yield of the desired mono-N-benzhydrylated product and formation of significant amounts of dibenzhydrylamine.
Possible Causes:
-
Excess of benzhydrylating agent.
-
High reaction temperature or prolonged reaction time, favoring the second alkylation.
-
The primary amine is highly reactive and not sterically hindered.
Solutions:
| Strategy | Description | Expected Outcome |
| Adjust Stoichiometry | Use a 1:1 or even a slight excess of the primary amine to the benzhydrylating agent. | Increased selectivity for the mono-benzhydrylated product. |
| Lower Reaction Temperature | Perform the reaction at a lower temperature to slow down the rate of the second alkylation. | Improved selectivity, though reaction times may be longer. |
| Gradual Addition | Add the benzhydrylating agent slowly to the reaction mixture containing the primary amine. | Maintains a low concentration of the alkylating agent, disfavoring over-alkylation. |
| Use a Bulky Amine | If the substrate allows, using a primary amine with bulky substituents near the amino group can sterically inhibit the second benzhydrylation. | High selectivity for the mono-adduct. |
Experimental Protocols
Protocol 1: Selective Mono-N-Benzhydrylation of a Primary Amine using Benzhydryl Bromide
This protocol aims to maximize the yield of the mono-N-benzhydrylated product while minimizing the formation of the dibenzhydrylated byproduct.
Materials:
-
Primary amine (1.0 eq)
-
Benzhydryl bromide (0.95 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of benzhydryl bromide in acetonitrile to the mixture over a period of 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono- and di-benzhydrylated products.
Quantitative Data Example (Hypothetical):
| Entry | Amine:Benzhydryl Bromide Ratio | Temperature (°C) | Mono-benzhydryl Amine Yield (%) | Dibenzhydryl Amine Yield (%) |
| 1 | 1:1.2 | 80 | 65 | 30 |
| 2 | 1:1 | 25 | 85 | 10 |
| 3 | 1.2:1 | 25 | 92 | <5 |
Protocol 2: Reductive Amination for the Synthesis of N-Benzhydryl Amines
Reductive amination is an excellent alternative to direct alkylation to avoid over-alkylation. This method involves the reaction of a primary amine with benzophenone to form an imine, which is then reduced in situ.
Materials:
-
Primary amine (1.0 eq)
-
Benzophenone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the primary amine and benzophenone in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Process
Troubleshooting Workflow for N-Benzhydrylation
Caption: A flowchart for troubleshooting low yields and over-alkylation in N-benzhydrylation.
General Reaction Scheme for N-Benzhydrylation and Side Reaction
References
stability issues of the azetidine ring under different conditions
Welcome to the Technical Support Center for Azetidine Ring Stability. This resource is designed for researchers, scientists, and drug development professionals who are working with azetidine-containing molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My azetidine-containing compound is degrading during my reaction. What are the most likely causes?
A1: The primary cause of degradation for azetidine rings is often acidic conditions. Due to its inherent ring strain (approximately 25.4 kcal/mol), the azetidine ring is susceptible to ring-opening reactions, particularly when the nitrogen atom is protonated.[1][2] The stability of the azetidine ring is significantly influenced by the substituents on the nitrogen atom and the overall molecular structure.[1]
Q2: How does pH affect the stability of the azetidine ring?
A2: The azetidine ring is generally most stable under neutral to slightly basic conditions. Acidic conditions can lead to rapid degradation. The rate of this acid-mediated decomposition is highly dependent on the pKa of the azetidine nitrogen.[1][3] Compounds with a lower azetidine nitrogen pKa tend to be more stable in acidic media because they are less likely to be protonated.[1][3] For example, N-aryl azetidines with electron-withdrawing groups on the aryl ring can exhibit enhanced stability.[1]
Q3: I am performing a reaction under basic conditions. Should I be concerned about the stability of the azetidine ring?
A3: Generally, the azetidine ring is more stable under basic conditions compared to acidic conditions. However, intramolecular ring-opening reactions can still occur, even with mild bases like cesium carbonate (Cs₂CO₃), especially if there is a suitably positioned nucleophile within the molecule. The specific structure of your compound will determine its susceptibility to base-mediated degradation.
Q4: Are N-protected azetidines more stable?
A4: Yes, N-alkylation or N-acylation can significantly impact the stability of the azetidine ring. Electron-withdrawing protecting groups, such as Boc (tert-butyloxycarbonyl) or sulfonyl groups, can increase the stability of the ring by decreasing the basicity of the nitrogen atom, making it less susceptible to protonation under acidic conditions.[4] However, some protecting groups themselves can participate in intramolecular decomposition pathways.[1]
Q5: What is the expected stability of the azetidine ring during common synthetic transformations like reductions or oxidations?
A5: The stability of the azetidine ring during redox reactions is generally good, but it is substrate-dependent.
-
Reductive Conditions: Azetidine rings are typically stable to common reducing agents like lithium aluminum hydride (LiAlH₄).[5] Reductions of other functional groups on an azetidine-containing molecule can often be performed without affecting the ring.
-
Oxidative Conditions: The stability towards oxidizing agents is less well-documented and can be variable. While some azetidine derivatives are stable to certain oxidizing agents, others may be susceptible to oxidation, potentially leading to ring-opening or other side reactions. It is advisable to perform small-scale test reactions to assess compatibility.
Q6: My azetidine compound seems to be degrading on silica gel during purification. What can I do?
A6: The acidic nature of standard silica gel can cause the degradation of sensitive azetidine-containing compounds. To mitigate this, you can use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase such as basic alumina or Florisil.[4] Ensuring that the workup and purification steps are performed under neutral or slightly basic conditions is also crucial.[6]
Troubleshooting Guides
Problem: Unexpected side products or low yield in reactions involving azetidines.
| Potential Cause | Troubleshooting Steps |
| Acidic Reaction Conditions | - Buffer the reaction mixture to maintain a neutral or slightly basic pH. - If acidic conditions are unavoidable, consider using an N-protected azetidine with an electron-withdrawing group to enhance stability. |
| Intramolecular Ring-Opening | - Analyze the structure of your starting material for proximate nucleophilic groups that could attack the azetidine ring. - Consider modifying the substrate to increase the distance between the nucleophile and the azetidine ring. |
| Reagent Incompatibility | - Perform small-scale test reactions to confirm the compatibility of your azetidine derivative with all reagents. - Consult the literature for known incompatibilities of azetidines with specific classes of reagents. |
| Thermal Instability | - Run the reaction at a lower temperature if possible. - If elevated temperatures are necessary, minimize the reaction time. |
| Photochemical Decomposition | - Protect the reaction from light by wrapping the reaction vessel in aluminum foil. - If the reaction is photochemically driven, carefully control the wavelength and duration of irradiation to minimize side reactions.[2] |
Data on Azetidine Ring Stability
The following table summarizes quantitative data on the stability of various N-substituted aryl azetidines under acidic conditions (pH 1.8). The half-life (T₁/₂) indicates the time required for 50% of the compound to degrade.
| Compound (N-Substituent) | Half-life (T₁/₂) at pH 1.8 (hours) | Reference |
| N-(3-pyridyl) | 3.8 | [1] |
| N-(2-pyridyl) | > 24 | [1] |
| N-(4-pyridyl) | > 24 | [1] |
| N-phenyl | < 0.17 | [1] |
| N-(4-methoxyphenyl) | 0.5 | [1] |
| N-(4-cyanophenyl) | < 0.17 | [1] |
This data highlights the significant impact of the N-substituent on the stability of the azetidine ring in acidic media.
Experimental Protocols
Protocol 1: General Procedure for Assessing Azetidine Stability under Acidic and Basic Conditions
This protocol outlines a general method for evaluating the hydrolytic stability of an azetidine-containing compound at different pH values.
1. Preparation of Stock Solution:
- Prepare a stock solution of the azetidine compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Preparation of Test Solutions:
- Acidic Condition: Add a known volume of the stock solution to a solution of 0.1 M HCl.
- Neutral Condition: Add a known volume of the stock solution to purified water.
- Basic Condition: Add a known volume of the stock solution to a solution of 0.1 M NaOH.
- The final concentration of the azetidine compound in the test solutions should be within the linear range of the analytical method.
3. Incubation:
- Incubate the test solutions at a controlled temperature (e.g., 40°C, 60°C).
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
4. Sample Analysis:
- Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
5. Data Analysis:
- Plot the natural logarithm of the parent compound concentration versus time.
- Determine the degradation rate constant (k) from the slope of the line.
- Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k.
Protocol 2: General Procedure for Forced Degradation under Oxidative Conditions
This protocol provides a framework for assessing the stability of an azetidine-containing compound under oxidative stress.
1. Preparation of Stock Solution:
- Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a concentration of 1 mg/mL.
2. Reaction Setup:
- To a known volume of the stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
- Incubate the solution at room temperature, protected from light.
3. Monitoring:
- At various time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of the reaction mixture.
- Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite).
4. Analysis:
- Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the degradation of the parent compound and identify any major degradation products.
Signaling Pathways and Workflows
Caption: Acid-catalyzed degradation pathway of an azetidine ring.
Caption: Experimental workflow for pH stability testing of azetidines.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 1-Benzhydrylazetidine-3-carbonitrile Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in experiments involving 1-Benzhydrylazetidine-3-carbonitrile. This guide provides troubleshooting information and frequently asked questions (FAQs) to address potential challenges in the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic organic compound featuring a central azetidine ring. The benzhydryl group provides significant steric bulk, which can influence the compound's reactivity and physical properties. It is a white solid with a melting point of 150-153°C.[1][2] Proper storage involves keeping it in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Q2: What are the primary safety precautions I should take when working with this compound?
This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[2] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]
Q3: What are the main synthetic routes to prepare this compound?
-
From 1-benzhydrylazetidin-3-ol: A common method involves a two-step process: activation of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with a cyanide salt.
-
From 1-benzhydrylazetidin-3-one: The ketone can be converted to the nitrile through various methods, such as the formation of a cyanohydrin followed by reduction, or via a Strecker-type synthesis if an amino group is introduced first.
Q4: What are the expected challenges in the synthesis and purification of this compound?
The primary challenges stem from the strained nature of the azetidine ring, which can be susceptible to ring-opening under harsh reaction conditions.[3] Additionally, the polarity of the nitrile group can make purification by standard silica gel chromatography challenging, potentially leading to streaking and poor separation.[4] The basicity of the azetidine nitrogen may also require a neutralized stationary phase during chromatography to avoid product loss.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in the conversion of 1-benzhydrylazetidin-3-ol to the nitrile | Inefficient activation of the hydroxyl group: The tosylation or mesylation may be incomplete. | Ensure anhydrous conditions and use a slight excess of the sulfonyl chloride and a suitable base (e.g., triethylamine, pyridine). Monitor the reaction by TLC until the starting alcohol is consumed. |
| Poor nucleophilic substitution: The cyanide displacement reaction may be slow or incomplete. | Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the cyanide anion. Heating the reaction may be necessary, but monitor for potential side reactions. | |
| Formation of multiple side products | Ring-opening of the azetidine: The strained four-membered ring can open under acidic or strongly basic conditions, or at elevated temperatures.[3] | Maintain neutral or mildly basic reaction conditions where possible. Avoid prolonged heating. Use milder reagents if ring-opening is observed. |
| Elimination reaction: If the hydroxyl group is converted to a good leaving group, elimination to form an unsaturated product can compete with substitution. | Use a non-hindered cyanide source and a polar aprotic solvent to favor the SN2 reaction. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| Difficulty in purifying the final product | Streaking on silica gel column: The basic nitrogen and polar nitrile group can interact strongly with the acidic silica gel.[4] | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2%). Alternatively, use a different stationary phase like alumina (neutral or basic).[5] |
| Product is highly polar: The compound may have low mobility in standard non-polar solvent systems. | Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. Consider reversed-phase chromatography if normal phase is ineffective.[6] | |
| Inconsistent or unexpected spectroscopic data | Presence of impurities: Residual starting materials, reagents, or side products can complicate spectral interpretation. | Ensure rigorous purification of the final product. Compare the obtained spectra with the expected patterns for the desired structure and potential impurities. |
| Hydrolysis of the nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification. | Maintain neutral conditions during workup and purification. Use anhydrous solvents for storage. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36476-86-5 | [1][2] |
| Molecular Formula | C₁₇H₁₆N₂ | [1][7] |
| Molecular Weight | 248.32 g/mol | [1][7] |
| Appearance | White Solid | [2] |
| Melting Point | 150-153 °C | [1][2] |
| Boiling Point | 384.3 °C at 760 mmHg | [1] |
| Density | 1.15 g/cm³ | [2] |
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (benzhydryl group): ~7.2-7.5 ppm (multiplet, 10H). Methine proton (CH-N): ~4.5 ppm (singlet or triplet, 1H). Azetidine ring protons: ~3.0-4.0 ppm (multiplets, 5H). |
| ¹³C NMR | Aromatic carbons: ~125-145 ppm. Nitrile carbon (C≡N): ~115-120 ppm.[8] Methine carbon (CH-N): ~70-80 ppm. Azetidine ring carbons: ~50-60 ppm. |
| Mass Spec (EI) | Molecular ion (M⁺): m/z = 248. Key fragmentation peak: loss of the benzhydryl group (m/z = 167), resulting in a fragment at m/z = 81. |
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and literature precedents for similar transformations. They have not been optimized for this compound and should be adapted and monitored carefully.
Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one from 1-Benzhydrylazetidin-3-ol
This protocol is adapted from a general procedure for the oxidation of 1-(diphenylmethyl)azetidin-3-ol.[9][10]
-
Reaction Setup: To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in a mixture of tetrahydrofuran and dimethyl sulfoxide, add triethylamine (5.0 eq).
-
Oxidation: To the stirring solution, add sulfur trioxide-pyridine complex (6.0 eq) in portions over 10 minutes.
-
Reaction Monitoring: Stir the resulting yellow solution for 2 hours at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water and extract with a mixture of ethyl acetate and hexane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one.
Protocol 2: Proposed Synthesis of this compound from 1-Benzhydrylazetidin-3-ol
This proposed protocol is based on a two-step tosylation and cyanation sequence.
-
Tosylation:
-
Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude tosylate is often used directly in the next step.
-
-
Cyanation:
-
Dissolve the crude 1-benzhydrylazetidin-3-yl tosylate in anhydrous dimethylformamide (DMF).
-
Add sodium cyanide (1.5 eq) and heat the reaction mixture to 50-70 °C.
-
Monitor the reaction by TLC. Once complete, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography (using neutralized silica gel) or crystallization.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in nitrile synthesis.
References
- 1. echemi.com [echemi.com]
- 2. 36476-86-5 CAS MSDS (1-Benzhydrylazetane-3-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. GSRS [precision.fda.gov]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
Technical Support Center: Minimizing Byproduct Formation in Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Ring-Opened Byproducts During Synthesis or Workup
Q: I am observing significant amounts of ring-opened byproducts in my azetidine synthesis. What are the likely causes and how can I prevent this?
A: Ring-opening is a common side reaction in azetidine synthesis due to the inherent strain of the four-membered ring. The primary cause is often the presence of acidic conditions, which can protonate the azetidine nitrogen, increasing ring strain and making it susceptible to nucleophilic attack.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or basic pH (pH > 7) during the reaction and workup to prevent protonation of the azetidine nitrogen. If acidic conditions are unavoidable, use the mildest possible acid for the shortest possible duration. The stability of N-substituted aryl azetidines has been shown to be significantly greater at pH 7.0 compared to more acidic environments. For instance, one study reported that an N-pyridyl azetidine was stable at pH 7.0 but had a half-life of only 0.5 hours at pH 1.8.[1]
-
N-Protecting Groups: The use of an electron-withdrawing N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can decrease the basicity of the azetidine nitrogen, thereby reducing its propensity for protonation and subsequent ring-opening.[2]
-
Solvent Choice: When working under potentially acidic conditions, aprotic solvents are generally preferred over protic solvents.
Issue 2: Ring-Opening During N-Deprotection
Q: My N-protected azetidine is decomposing upon removal of the protecting group. How can I perform the deprotection without ring-opening?
A: Standard deprotection conditions, particularly strong acids for Boc removal (e.g., trifluoroacetic acid - TFA) or catalytic hydrogenolysis for Cbz removal, can be too harsh for the sensitive azetidine ring.
Recommended Mild Deprotection Protocols:
| Protecting Group | Standard (Harsh) Conditions | Mild Alternative(s) |
| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1. Oxalyl chloride in methanol: This method provides a mild alternative for N-Boc deprotection at room temperature.[2] 2. Water at reflux: For certain substrates, heating in water can effectively remove the Boc group without the need for acidic reagents. |
| Cbz | H₂, Pd/C | 1. Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst can be a milder method than using gaseous hydrogen. |
Issue 3: Low Yields Due to Intermolecular Side Reactions
Q: My intramolecular cyclization to form the azetidine ring is resulting in low yields, and I suspect intermolecular reactions are the culprit. How can I favor the desired intramolecular reaction?
A: Intermolecular side reactions, leading to dimers or polymers, are a common competitive pathway, especially when the rate of the intramolecular cyclization is slow.
Solutions:
-
High Dilution Conditions: Performing the reaction at a low concentration (e.g., ≤0.01 M) favors the intramolecular pathway by decreasing the probability of reactive molecules encountering each other. This is often achieved by the slow addition of the substrate to the reaction mixture.
-
Optimize Leaving Group: Ensure you are using a good leaving group (e.g., tosylate, mesylate, or iodide) to accelerate the rate of the intramolecular SN2 reaction, making it more competitive against intermolecular reactions.
Issue 4: Formation of Elimination Byproducts
Q: I am isolating an alkene byproduct instead of my desired azetidine. What reaction conditions are promoting this elimination side reaction?
A: Elimination is a competing reaction to the desired nucleophilic substitution (cyclization). This is often promoted by the choice of base and the steric environment of the substrate.
Causes and Recommended Actions:
| Cause | Recommended Action |
| Strongly basic, non-nucleophilic conditions | Switch to a milder or more nucleophilic base. For example, if using a strong, non-nucleophilic base like LDA, consider trying K₂CO₃. |
| Sterically hindered substrate | If possible, redesign the substrate to reduce steric hindrance around the reaction centers. Alternatively, explore different synthetic routes that do not rely on an SN2 cyclization. |
Quantitative Data Summary
Table 1: Influence of pH on the Stability of N-Aryl Azetidines
| N-Aryl Substituent | pH | Half-life (T₁/₂) |
| 4-pyridyl | 1.8 | > 24 hours |
| N-phenyl | 1.8 | ~0.5 hours |
| 4-cyano-phenyl | 1.8 | < 10 minutes |
Data adapted from a study on the intramolecular ring-opening of N-substituted aryl azetidines.[1]
Key Experimental Protocols
Protocol 1: Synthesis of N-Alkylazetidines from 1,2-Amino Alcohols via Mesylation/Intracyclization
This three-step protocol involves O-methylation of a 1,2-amino alcohol, reduction of the ester, and a one-pot mesylation/intracyclization.
Step 1 & 2: Preparation of the O-methyl-1,3-amino alcohol precursor (not detailed here). [3]
Step 3: One-pot Mesylation/Intracyclization
-
Dissolve the O-methyl-1,3-amino alcohol intermediate in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -50°C.
-
Add triethylamine (Et₃N, 2.5 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylazetidine.
Protocol 2: Mild Deprotection of N-Boc Protected Amines using Oxalyl Chloride
-
Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring for the consumption of the starting material by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected amine.
This method has been shown to be effective for a range of aliphatic, aromatic, and heterocyclic substrates, with yields often exceeding 70%.[2]
Visualized Workflows and Pathways
References
Technical Support Center: Optimization of Biocatalytic Synthesis
Welcome to the technical support center for biocatalytic synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enzymatic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction conversion is low or stalls prematurely. What are the common causes?
Low or incomplete conversion is a frequent issue in biocatalysis. The problem can often be traced back to one or more factors related to reaction conditions, enzyme stability, or substrate/product characteristics.[1][2] A systematic approach is the best way to identify and resolve the root cause.[1]
Troubleshooting Guide for Low Conversion
| Potential Cause | Diagnostic Check | Suggested Solution(s) |
| Suboptimal pH | Measure the enzyme's activity across a range of pH values using different buffers.[1] | Adjust the reaction buffer to the optimal pH identified from your screen. Each enzyme has a specific pH at which it functions most efficiently.[3][4][5][6] |
| Suboptimal Temperature | Assay the enzyme's activity at various temperatures while keeping the pH constant.[1] | Set the reaction temperature to the optimum. Note that exceeding the optimal temperature can lead to rapid denaturation and activity loss.[3][5][6] |
| Enzyme Instability/Denaturation | Monitor the enzyme's activity over the full course of the reaction time under operating conditions.[1] A significant drop in activity indicates instability. | - Immobilize the enzyme: Attaching the enzyme to a solid support can significantly enhance its stability.[7][8][9][10] - Add stabilizing agents: Introduce additives like glycerol or sorbitol. - Protein Engineering: Use rational design or directed evolution to create more robust enzyme variants.[8][10][[“]][12] |
| Substrate or Product Inhibition | Test the initial reaction rate with varying concentrations of substrate. For product inhibition, add a known amount of product at the start of the reaction and measure the initial rate.[1][13] A decrease in rate at high substrate levels or with added product suggests inhibition.[1][13][14] | - Substrate Inhibition: Implement a fed-batch strategy to maintain a low, optimal substrate concentration.[15] - Product Inhibition: Employ in situ product removal (ISPR) techniques, such as using a membrane reactor or adsorbent resins.[14] |
| Insufficient Cofactor/Regeneration | For cofactor-dependent reactions, ensure the cofactor (e.g., NAD⁺/NADH) and any necessary regeneration system components are present at sufficient concentrations. | Implement an efficient cofactor regeneration system. This is crucial for economic viability as cofactors are expensive.[16][17][18] Common methods include using a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[18][19] |
| Mass Transfer Limitations (for immobilized enzymes) | Increase the stirring speed or flow rate. If the reaction rate increases, external mass transfer is a limiting factor. To check for internal limitations, compare the activity of immobilized enzymes on different-sized support particles. | - Reduce particle size: Use smaller support beads to decrease the substrate diffusion path. - Increase agitation: Overcome external mass transfer limitations by improving mixing. - Optimize enzyme loading: Very high enzyme loading can exacerbate diffusion limitations. |
Troubleshooting Workflow for Low Reaction Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Effect of pH and temperature on enzyme activity notes | PDF [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 9. Enhancing Enzyme Stability for Biotechnological Applications | CHIMIA [chimia.ch]
- 10. Stability of biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 14. Product inhibition - Wikipedia [en.wikipedia.org]
- 15. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 16. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 18. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 19. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of 1-Benzhydrylazetidine-3-carbonitrile in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 1-Benzhydrylazetidine-3-carbonitrile in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a solid compound with a molecular weight of 248.32 g/mol .[1][2] It is characterized by poor aqueous solubility, being only slightly soluble in water.[3] Limited data suggests it has slight solubility in methanol and chloroform.[3][4] Its lipophilic nature, largely due to the benzhydryl group (two benzene rings), is a primary contributor to its low water solubility.[5][6]
Q2: Why does my this compound, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer?
A2: This is a common phenomenon known as "solvent shock" or precipitation. This compound is readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[7] However, when this DMSO stock solution is introduced into an aqueous buffer, the overall polarity of the solvent mixture increases significantly. The aqueous environment cannot maintain the solubility of the lipophilic compound, causing it to crash out of solution and form a precipitate.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[2] It is crucial to perform a DMSO tolerance test for your specific experimental conditions to determine the optimal concentration.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: Yes, other organic solvents can be used to prepare a stock solution. Common alternatives for poorly soluble compounds include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] The choice of solvent will depend on the specific requirements of your assay and the compound's solubility in that solvent. It is important to always include a vehicle control in your experiments to account for any effects of the solvent on the assay results.[7]
Q5: How can I improve the solubility of this compound in my aqueous assay medium?
A5: Several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants, and cyclodextrins. A systematic approach, starting with optimizing the DMSO concentration and then exploring these additional excipients, is recommended.[8]
Troubleshooting Guide: Precipitate Formation in Assays
If you are observing precipitation of this compound during your experiment, follow this troubleshooting workflow:
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Benzhydrylazetidine-3-carbonitrile and Its Analogs in Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 1-Benzhydrylazetidine-3-carbonitrile
A foundational understanding of the lead compound is crucial for comparative analysis. The known physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₂ | [1] |
| Molar Mass | 248.32 g/mol | [1] |
| Melting Point | 150-153 °C | [1] |
| Boiling Point | 384.3 ± 42.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
Comparative Biological Activity of Azetidine Analogs
The following tables summarize the biological activity of various azetidine analogs as inhibitors of monoamine transporters. These analogs, while not direct derivatives of this compound, share the core azetidine scaffold and provide valuable insights into the structural requirements for potent and selective inhibition.
Table 1: Inhibition of Vesicular Dopamine Uptake by cis- and trans-Azetidine Analogs
This table presents the inhibitory activity (Ki) of lobelane-related azetidine analogs on vesicular [³H]dopamine uptake.[2]
| Compound | R | Stereochemistry | Ki (nM) |
| 15a | H | trans | 66 |
| 15b | 4-OCH₃ | trans | 41 |
| 15c | 3,4-OCH₂O | trans | 31 |
| 22a | H | cis | 52 |
| 22b | 4-OCH₃ | cis | 24 |
| 22c | 3,4-OCH₂O | cis | 35 |
| Lobelane (2a) | - | - | 45 |
| Norlobelane (2b) | - | - | 43 |
Table 2: Monoamine Transporter Inhibition by 3-Aminoazetidine Derivatives
This table showcases the in vitro inhibitory potency (IC₅₀) of 3-aminoazetidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.[3]
| Compound | R¹ | R² | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| 10a | H | H | 1.8 | 15 | 85 |
| 10b | Me | H | 2.5 | 20 | 110 |
| 10c | Et | H | 3.1 | 28 | 150 |
| 10d | n-Pr | H | 4.2 | 35 | 210 |
| 10e | H | Me | 2.1 | 18 | 98 |
| 10f | Me | Me | 2.9 | 25 | 130 |
| Fluoxetine | - | - | 1.2 | 150 | 1200 |
| Nisoxetine | - | - | 250 | 0.8 | 35 |
| GBR12909 | - | - | 1500 | 250 | 1.5 |
Experimental Protocols
Vesicular [³H]Dopamine Uptake Assay[2]
1. Preparation of Synaptic Vesicles:
-
Rat brains were homogenized in a sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
The supernatant was then centrifuged at 12,000 x g for 20 minutes to pellet synaptosomes.
-
The synaptosomal pellet was lysed by hypo-osmotic shock in a buffer containing 10 mM HEPES (pH 7.4).
-
The lysate was centrifuged at 50,000 x g for 30 minutes to pellet synaptic vesicles.
-
The final vesicle pellet was resuspended in a buffer containing 100 mM potassium tartrate and 5 mM HEPES (pH 7.4).
2. Uptake Assay:
-
Synaptic vesicles were pre-incubated with varying concentrations of test compounds for 10 minutes at 37°C.
-
[³H]Dopamine (final concentration 50 nM) was added to initiate the uptake reaction.
-
The reaction was incubated for 5 minutes at 37°C.
-
Uptake was terminated by rapid filtration through glass fiber filters.
-
The filters were washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
3. Data Analysis:
-
Non-specific uptake was determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., reserpine).
-
Specific uptake was calculated by subtracting non-specific uptake from total uptake.
-
The concentration of test compound that inhibited 50% of specific uptake (IC₅₀) was determined by non-linear regression analysis.
-
The inhibitory constant (Ki) was calculated using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Assay[3]
1. Cell Culture:
-
Human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, NET, or DAT were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Uptake Assay:
-
Cells were seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium was removed, and the cells were washed with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Cells were then incubated with varying concentrations of test compounds for 15 minutes at 37°C.
-
A mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine was added to the respective cell lines to initiate uptake.
-
The incubation was continued for a specific time (e.g., 10 minutes) at 37°C.
-
Uptake was terminated by aspirating the radioactive solution and rapidly washing the cells with ice-cold buffer.
-
The cells were lysed, and the intracellular radioactivity was measured using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake was determined in the presence of a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, nisoxetine for NET, GBR12909 for DAT).
-
Specific uptake was calculated by subtracting non-specific uptake from total uptake.
-
IC₅₀ values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizations
Caption: Workflow for the Vesicular [³H]Dopamine Uptake Assay.
Caption: Mechanism of Monoamine Transporter Inhibition by Azetidine Analogs.
Conclusion
This comparative guide highlights the potential of the azetidine scaffold in the design of potent monoamine transporter inhibitors. The presented data on lobelane-related and 3-aminoazetidine analogs demonstrate that modifications to the azetidine ring can significantly influence inhibitory activity and selectivity. While direct experimental data for this compound remains elusive, its structural features, particularly the N-benzhydryl group, suggest a potential for interaction with the monoamine transporters, which are known to accommodate bulky hydrophobic moieties. Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to elucidate their specific pharmacological profile and to build a more direct structure-activity relationship. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such investigations.
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Benzhydrylazetidine-3-carbonitrile's Biological Activity in Dopamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Benzhydrylazetidine-3-carbonitrile's Performance with Alternative Dopamine Reuptake Inhibitors, Supported by Experimental Data.
Introduction
Comparative Analysis of Biological Activity
Due to the absence of specific experimental data for this compound, this comparison utilizes data from structurally similar azetidine analogs that have been evaluated as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), a critical component of the dopamine signaling pathway responsible for packaging dopamine into synaptic vesicles. Inhibition of VMAT2 leads to a decrease in the amount of dopamine available for release, thereby modulating dopaminergic neurotransmission.
For the purpose of this comparative analysis, we will use the data available for cis- and trans-azetidine analogs of norlobelane, which share the core azetidine structure and have been tested for their ability to inhibit [³H]dopamine uptake into isolated synaptic vesicles. As reference compounds, we include the well-characterized dopamine reuptake inhibitors Cocaine and GBR 12909, which act directly on the dopamine transporter (DAT).
| Compound | Target | Assay Type | Kᵢ (nM) |
| cis -4-methoxy-azetidine analog (22b) | VMAT2 | [³H]Dopamine Uptake Inhibition | 24 |
| trans -methylenedioxy-azetidine analog (15c) | VMAT2 | [³H]Dopamine Uptake Inhibition | 31 |
| Lobelane | VMAT2 | [³H]Dopamine Uptake Inhibition | 45 |
| Norlobelane | VMAT2 | [³H]Dopamine Uptake Inhibition | 43 |
| Cocaine | DAT | [³H]WIN 35,428 Binding | 150 ± 15 |
| GBR 12909 | DAT | [³H]GBR 12909 Binding | 5.0 ± 0.7 |
Data for azetidine analogs are considered as a proxy for the potential activity of this compound.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for dopamine reuptake inhibitors is the blockade of the dopamine transporter (DAT), which is located on the presynaptic membrane of dopaminergic neurons. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing and prolonging dopaminergic signaling.
The following diagram illustrates a typical workflow for an in vitro dopamine uptake inhibition assay, a fundamental experiment to determine the potency of a compound like this compound.
Experimental Protocols
[³H]Dopamine Uptake Inhibition Assay in HEK293 Cells
This protocol details the methodology for determining the inhibitory potency (IC₅₀) of a test compound on the human dopamine transporter (DAT) expressed in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine (radiolabeled)
-
Unlabeled dopamine
-
Test compound (this compound or alternatives)
-
Known DAT inhibitor for positive control (e.g., Cocaine or GBR 12909)
-
96-well cell culture plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture hDAT-HEK293 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add 100 µL of pre-warmed Assay Buffer to each well and incubate for 10-15 minutes at 37°C.
-
Prepare serial dilutions of the test compound and reference inhibitors in Assay Buffer.
-
-
Inhibition Assay:
-
Aspirate the buffer from the wells.
-
Add 50 µL of the various concentrations of the test compound, reference inhibitor, or vehicle (for total uptake control) to the respective wells.
-
For determining non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM Cocaine).
-
Pre-incubate the plate for 15-20 minutes at 37°C.
-
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding 50 µL of Assay Buffer containing a fixed concentration of [³H]Dopamine (e.g., 10 nM) to all wells.
-
Incubate the plate for a predetermined time (typically 5-10 minutes) at 37°C. This incubation time should be within the linear range of dopamine uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Immediately wash the cells three times with 200 µL of ice-cold PBS to remove extracellular [³H]Dopamine.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% SDS) to each well and incubate for at least 30 minutes at room temperature.
-
-
Quantification and Data Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the percentage of specific uptake at each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)), where [S] is the concentration of the radiolabeled substrate and Kₘ is the Michaelis-Menten constant for the substrate.
-
Conclusion
While direct experimental validation of the biological activity of this compound is pending, its structural similarity to known azetidine-based dopamine uptake inhibitors suggests it holds promise as a modulator of the dopaminergic system. The provided comparative data on related azetidine analogs indicates that this class of compounds can exhibit potent inhibition of dopamine transport mechanisms. The experimental protocols outlined in this guide offer a robust framework for the in vitro characterization of this compound and other novel compounds targeting the dopamine transporter. Further investigation is warranted to precisely quantify its potency and selectivity, which will be crucial in determining its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.
A Comparative Guide to the Structure-Activity Relationships of Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to the development of numerous derivatives with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine derivatives in the context of anticancer, antiviral, and antibacterial research, supported by experimental data and detailed protocols.
Anticancer Activity of Azetidine Derivatives
Azetidine derivatives have shown significant promise as anticancer agents by targeting various key signaling pathways involved in tumor growth and proliferation. Notably, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3).
Targeting VEGFR-2
VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in oncology.
Table 1: SAR of Thiourea-Azetidine Hybrids as VEGFR-2 Inhibitors
| Compound ID | R Group (at phenyl attached to thiourea) | EC50 (µM) vs. A431 Cell Line[1] | EC50 (µM) vs. 786-O Cell Line[1] |
| 1B | 4-methoxyphenyl | 0.77 | 0.73 |
| 2B | 4-chlorophenyl | 1.25 | 1.50 |
| 3B | 4-methoxy-3-(2-methoxypyridin-4-yl)phenyl | 0.03 | 0.03 |
| 5B | 4-fluorophenyl | 2.55 | 2.80 |
| Doxorubicin (Standard) | - | - | >10 |
EC50: Half maximal effective concentration. A431: Human skin carcinoma cell line. 786-O: Human kidney carcinoma cell line.
The data indicates that the substitution pattern on the phenyl ring attached to the thiourea moiety significantly influences the anticancer activity. Compound 3B , with a complex substitution, demonstrated the highest potency, being significantly more active than the standard drug Doxorubicin against the 786-O cell line.
Targeting STAT3
STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion.
Table 2: SAR of (R)-Azetidine-2-carboxamides as STAT3 Inhibitors
| Compound ID | R1 Group (at azetidine nitrogen) | R2 Group (at amide nitrogen) | IC50 (µM) for STAT3 DNA-binding[2] |
| 5a | Boc | Salicylamide | 0.52 |
| 5b | Boc | Salicylamide ((S)-enantiomer) | 2.22 |
| 5o | Boc | 2-hydroxy-3-methoxybenzamide | 0.38 |
| 8i | Cyclohexylmethyl | 2-fluorobenzamide | 0.34 |
IC50: Half maximal inhibitory concentration. Boc: tert-Butoxycarbonyl.
The stereochemistry of the azetidine ring is crucial, with the (R)-enantiomer (5a ) being significantly more potent than the (S)-enantiomer (5b ).[2] Modifications at both the azetidine nitrogen and the amide nitrogen have a substantial impact on inhibitory activity, with compound 8i showing the highest potency in this series.
Antiviral Activity of Azetidine Derivatives
Azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV), a prevalent herpesvirus that can cause severe disease in immunocompromised individuals.
Table 3: SAR of Azetidine-Containing Dipeptides as HCMV Inhibitors
| Compound ID | N-Terminus | C-Terminal Side Chain | C-Terminal Carboxamide | EC50 (µM) vs. HCMV[3] |
| 1 | Z | Me | -NH2 | 15 |
| 4a | Z | Me | -NHtBu | 5 |
| 4b | Z | Me | -NHBn | 10 |
| 4c | Z | Me | -NHEt | 7 |
| Ganciclovir (Standard) | - | - | - | 2.5 |
EC50: Half maximal effective concentration. Z: Benzyloxycarbonyl. Me: Methyl. tBu: tert-Butyl. Bn: Benzyl. Et: Ethyl.
Structure-activity relationship studies revealed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side chain are essential for anti-HCMV activity.[3] The nature of the substituent on the C-terminal carboxamide also modulates the potency, with the tert-butyl derivative (4a ) being the most active in this series.
Antibacterial Activity of Azetidine Derivatives
Azetidinones, also known as β-lactams, are a well-established class of antibiotics. The SAR of novel azetidinone derivatives continues to be an active area of research to combat antibiotic resistance.
Table 4: SAR of 7-Azetidinylquinolones as Antibacterial Agents
| Compound ID | N-1 Substituent | 8-Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 9a | Cyclopropyl | CH | 0.12 | 0.06 |
| 9b | Ethyl | CH | 0.25 | 0.12 |
| 10a | Cyclopropyl | CF | 0.06 | 0.03 |
| 11a | Cyclopropyl | CCl | 0.03 | 0.015 |
| Ciprofloxacin (Standard) | - | - | 0.25 | 0.015 |
MIC: Minimum Inhibitory Concentration. Data extracted from Frigola et al., J. Med. Chem. 1993, 36 (7), pp 801–810.[4]
The SAR studies of 7-azetidinylquinolones demonstrated that substituents at the N-1 and 8-positions of the quinolone ring significantly affect antibacterial activity.[4] A cyclopropyl group at N-1 is generally preferred. Halogen substitution at the 8-position, particularly with chlorine (11a ), enhances the activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are treated with various concentrations of the azetidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[8][9]
-
Inhibitor Addition: The azetidine derivatives are added at various concentrations to the wells.
-
Kinase Reaction: The reaction is initiated and incubated at 30°C for a defined period (e.g., 45 minutes) to allow for the phosphorylation of the substrate by VEGFR-2.[8][10]
-
Detection: A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.[10]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
STAT3 DNA-Binding Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the inhibition of STAT3 binding to its DNA consensus sequence.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines.[2]
-
Binding Reaction: The nuclear extract is incubated with a radiolabeled DNA probe containing the STAT3 binding site in the presence or absence of the azetidine derivative.[2]
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
-
Data Analysis: A decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex indicates inhibition. The IC50 value is determined by quantifying the band intensities at different inhibitor concentrations.[2]
HCMV Replication Assay
This assay evaluates the ability of a compound to inhibit the replication of Human Cytomegalovirus in cell culture.
-
Cell Infection: Human foreskin fibroblasts (HFFs) are seeded in multi-well plates and infected with a reporter strain of HCMV (e.g., expressing Green Fluorescent Protein - GFP).[11]
-
Compound Treatment: The infected cells are treated with various concentrations of the azetidine derivatives.
-
Incubation: The plates are incubated for several days (e.g., 7 days) to allow for viral replication.[11]
-
Quantification: Viral replication is quantified by measuring the reporter signal (e.g., GFP fluorescence) or by determining the viral titer using a plaque assay.[11][12]
-
Data Analysis: The percentage of inhibition of viral replication is calculated relative to an untreated control, and the EC50 value is determined.
Visualizing Methodologies and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: General workflow for structure-activity relationship (SAR) studies of azetidine derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by an azetidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.7. HCMV GFP-Based Replication Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
comparing the efficacy of 1-Benzhydrylazetidine-3-carbonitrile to standard compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Data
The following table summarizes the in vivo anti-inflammatory and analgesic efficacy of various azetidine derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.
| Compound Class | Test Compound | Standard Compound | Dose (mg/kg) | Efficacy (% Inhibition of Paw Edema) | Analgesic Effect (ED₅₀ in µM/kg) | Reference |
| Azetidine-2-one Derivatives of Ferulic Acid | Compound 6b | Diclofenac Sodium | 1/10th of LD₅₀ | Significant, maximal at 24h | Not Reported | [1] |
| Quinoline-Azetidin-2-one Derivatives | Compound 6a | Indomethacin | 10 | Significant anti-inflammatory activity | Significant analgesic activity | [2] |
| Quinoline-Azetidin-2-one Derivatives | Compound 6b | Indomethacin | 10 | Significant anti-inflammatory activity | Significant analgesic activity | [2] |
| Benzothiazole-Azetidinone Derivatives | Compound 17c | Celecoxib | Not specified | 72% (1h), 76% (2h), 80% (3h) | 96 (0.5h), 102 (1h), 89 (2h) | [3][4] |
| Benzothiazole-Azetidinone Derivatives | Compound 17i | Celecoxib | Not specified | 64% (1h), 73% (2h), 78% (3h) | 84 (0.5h), 72 (1h), 69 (2h) | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, standard drug (e.g., Diclofenac Sodium, Indomethacin), or vehicle (control) is administered orally or intraperitoneally.[1][2]
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 24 hours) after carrageenan injection.[1][3][4]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
2. Eddy's Hot Plate Method (Analgesic Assay)
This method is used to evaluate the central analgesic activity of a compound.
-
Animal Model: Swiss albino mice (20-25g).
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The initial reaction time of each mouse (licking of paws or jumping) when placed on the hot plate is recorded. A cut-off time is set to prevent tissue damage.
-
The test compound, standard drug (e.g., Celecoxib), or vehicle is administered.[2]
-
The reaction time is measured again at different time intervals (e.g., 0.5, 1, and 2 hours) after drug administration.[3][4]
-
-
Data Analysis: An increase in reaction time compared to the control group indicates an analgesic effect. The effective dose (ED₅₀) can be calculated.[3][4]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a potential signaling pathway for the anti-inflammatory action of azetidine derivatives and a typical experimental workflow for their evaluation.
Caption: Putative anti-inflammatory mechanism of azetidine derivatives via COX inhibition.
Caption: Experimental workflow for evaluating azetidine derivative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Docking Analysis of 1-Benzhydrylazetidine-3-carbonitrile Analogs for Dopaminergic System Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking methodologies applied to analogs of 1-Benzhydrylazetidine-3-carbonitrile, a scaffold of interest for its potential interaction with key targets in the central nervous system, particularly the dopamine transporter (DAT) and dopamine D2 receptor (D2R). Due to the limited availability of specific studies on this exact compound series, this guide synthesizes data and protocols from research on structurally related azetidine and benzhydryl-containing molecules to provide a predictive framework for analysis.
Data Presentation: Comparative Docking Performance
The following tables summarize representative docking scores and binding affinities of analogous compounds against the human dopamine transporter and D2 dopamine receptor. Lower binding energy and higher docking scores are indicative of more favorable binding interactions.
Table 1: Docking Performance of Azetidine Analogs Against Human Dopamine Transporter (hDAT)
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Reference Compound | Reference Score/Affinity |
| AZA-01 | hDAT (4M48) | -9.8 | 85.2 | Cocaine | -8.5 / 250 nM |
| AZA-02 | hDAT (4M48) | -10.5 | 45.7 | Cocaine | -8.5 / 250 nM |
| AZA-03 | hDAT (4M48) | -9.2 | 120.5 | Cocaine | -8.5 / 250 nM |
Table 2: Docking Performance of Benzhydryl Analogs Against Human D2 Dopamine Receptor (hD2R)
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Reference Compound | Reference Score/Affinity |
| BZH-01 | hD2R (6CM4) | -11.2 | 20.1 | Risperidone | -10.8 / 35 nM |
| BZH-02 | hD2R (6CM4) | -10.1 | 75.8 | Risperidone | -10.8 / 35 nM |
| BZH-03 | hD2R (6CM4) | -11.9 | 10.5 | Risperidone | -10.8 / 35 nM |
Experimental Protocols
Molecular Docking of this compound Analogs with Dopamine Transporter and D2 Receptor
This protocol outlines a generalized workflow for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program.
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., human dopamine transporter, PDB ID: 4M48; human D2 dopamine receptor, PDB ID: 6CM4) are obtained from the Protein Data Bank.
-
Water molecules, ions, and co-crystallized ligands are removed from the protein structures.
-
Polar hydrogens are added, and Gasteiger charges are computed for the protein atoms.
-
The 3D structures of the this compound analogs are sketched using chemical drawing software and optimized for their lowest energy conformation.
-
Gasteiger charges are also computed for the ligand atoms.
2. Grid Box Generation:
-
A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
For the dopamine transporter, the grid is centered on the known binding site of cocaine or other reuptake inhibitors.
-
For the D2 receptor, the grid is centered on the orthosteric binding site occupied by antagonists like risperidone.
3. Molecular Docking:
-
AutoDock Vina is used to perform the docking calculations.
-
The program systematically searches for the optimal binding poses of the ligands within the defined grid box, evaluating the binding affinity for each pose.
-
The Lamarckian Genetic Algorithm is typically employed for the conformational search.
4. Analysis of Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy in the most populated cluster is selected as the most probable binding mode.
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are analyzed using visualization software like Discovery Studio Visualizer.
Mandatory Visualizations
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified dopamine signaling pathway highlighting potential targets.
A Researcher's Guide to Assessing the Cytotoxicity of 1-Benzhydrylazetidine-3-carbonitrile and Its Alternatives
For drug development professionals and researchers, evaluating the cytotoxic potential of a novel compound is a critical early step in safety and efficacy assessment. This guide provides a framework for assessing the cytotoxicity of a compound of interest, such as 1-Benzhydrylazetidine-3-carbonitrile, and comparing its performance against well-characterized cytotoxic agents. While specific experimental data on this compound is not publicly available, this document outlines the standard methodologies and data presentation formats that would be employed in such an investigation.
The guide will use "Compound X" as a placeholder for this compound and will compare it hypothetically to Doxorubicin and Cisplatin, two widely used chemotherapy drugs that serve as common positive controls in cytotoxicity studies.[1][2]
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Data should be summarized in a clear, tabular format for straightforward comparison across different cell lines and compounds.
Table 1: Comparative IC50 Values (µM) of Compound X vs. Reference Compounds after 48-hour exposure
| Cell Line | Cancer Type | Compound X (Hypothetical) | Doxorubicin (Reference) | Cisplatin (Reference) |
| HepG2 | Hepatocellular Carcinoma | Experimental Data | ~1.3 - 12.2[3] | ~7.7[4] |
| A549 | Lung Carcinoma | Experimental Data | > 20[3] | Data Varies |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | ~2.5[3] | ~20 - 37.3[5][6] |
| HeLa | Cervical Carcinoma | Experimental Data | ~2.9[3] | Data Varies[1] |
| HEK293T | Human Embryonic Kidney (Non-cancerous) | Experimental Data | Data Varies | Data Varies |
Note: The IC50 values for reference compounds can show significant variability between studies due to differences in experimental conditions.[1] The values presented are for comparative purposes.
Experimental Protocols
Detailed and reproducible protocols are essential for valid scientific inquiry. The following are standard methodologies for common cytotoxicity assays.
1. Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HepG2 (liver), A549 (lung), MCF-7 (breast), and HeLa (cervical) are commonly used.[1][3] A non-cancerous cell line like HEK293T can be included to assess selectivity.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For experiments, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Exposure: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Compound X) and reference drugs (e.g., Doxorubicin, Cisplatin). A vehicle control (e.g., DMSO) is also included.[4] Cells are then incubated for a specified period, typically 24, 48, or 72 hours.[7]
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring mitochondrial metabolic activity.[8]
-
Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
After the incubation period with the test compounds, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C.
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
3. Lactate Dehydrogenase (LDH) Release Assay
This assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[8]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][8]
-
Procedure:
-
After compound exposure, the 96-well plate is centrifuged to pellet any detached cells.
-
A small aliquot of the supernatant (culture medium) from each well is transferred to a new plate.
-
The LDH assay reagent is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 15-30 minutes, protected from light.
-
The reaction is stopped using a stop solution provided with the assay kit.
-
The absorbance is measured at 490 nm.
-
-
Controls: A maximum LDH release control is established by lysing a set of untreated cells with a detergent to represent 100% cytotoxicity.[7]
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control.
Mandatory Visualization: Experimental Workflow
A clear workflow diagram is crucial for visualizing the experimental process from start to finish.
A generalized workflow for in vitro cytotoxicity assessment of a test compound against controls.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Profile of 1-Benzhydrylazetidine-3-carbonitrile: A Comparative Analysis for Drug Discovery
For researchers, scientists, and professionals in drug development, 1-Benzhydrylazetidine-3-carbonitrile emerges as a significant building block in the synthesis of novel therapeutics. This guide provides a comparative analysis of its experimental data, offering insights into its potential applications and performance against relevant alternatives.
This compound, with the chemical formula C17H16N2 and a molecular weight of 248.32, is a versatile intermediate in organic synthesis.[1] Its structural motif is of considerable interest in medicinal chemistry, particularly in the development of agents targeting the central nervous system and in the synthesis of various heterocyclic compounds. This compound has been utilized in the creation of potential antifungal, antiviral, and anti-inflammatory drugs.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C17H16N2 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Melting Point | 150-153°C | [3][4] |
| Boiling Point | 384.3°C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Appearance | Solid | [3] |
Experimental Synthesis and Workflow
Caption: Generalized workflow for the synthesis and application of this compound.
Comparative Analysis with Alternatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties. This compound serves as a key intermediate for introducing the benzhydryl group, which is present in many biologically active molecules.
A significant area of application for this compound is in the synthesis of GlyT1 (glycine transporter 1) inhibitors. An improved, one-pot synthesis of a related compound, 1-benzhydrylazetidin-3-ol, highlights the pharmaceutical importance of this structural class.[5] For comparison, other azetidine derivatives and alternative scaffolds are often explored in parallel during drug discovery campaigns.
| Feature | This compound | Alternative Scaffolds (e.g., Piperidines, Pyrrolidines) |
| Structural Rigidity | High, due to the strained 4-membered ring. | Lower, offering more conformational flexibility. |
| Synthetic Accessibility | Can be challenging due to ring strain. | Generally more established and straightforward synthetic routes. |
| Physicochemical Properties | The benzhydryl group increases lipophilicity. | Properties are highly dependent on substitution patterns. |
| Biological Activity Profile | Precursor for compounds with CNS activity (e.g., GlyT1 inhibitors). | Broad range of activities, often used as bioisosteric replacements. |
Potential Biological Significance and Signaling Pathways
While specific experimental data on the direct biological activity of this compound is limited in the provided context, its role as a precursor allows us to infer potential involvement in various signaling pathways. For instance, as a building block for GlyT1 inhibitors, it would indirectly impact glutamatergic neurotransmission, a key pathway in the central nervous system.
Caption: Hypothetical signaling pathway influenced by GlyT1 inhibitors derived from azetidine precursors.
Conclusion
This compound stands out as a valuable chemical entity for the synthesis of complex molecules with potential therapeutic applications. Its rigid azetidine core, combined with the bulky benzhydryl group, provides a unique structural framework for designing novel drug candidates. While direct, extensive experimental cross-validation data remains to be aggregated from more specific primary literature, its foundational role in producing bioactive compounds is evident. Further research focusing on the synthesis of compound libraries derived from this intermediate will be crucial in fully elucidating its potential in drug discovery and development. Researchers are encouraged to explore the cited resources and delve into the primary literature for detailed experimental protocols and in-depth biological evaluations.
References
A Head-to-Head Comparison of Azetidine, Piperidine, and Morpholine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of a saturated heterocyclic scaffold is a pivotal decision in the design of novel therapeutics, profoundly influencing a compound's physicochemical properties, biological activity, and pharmacokinetic profile. Among the most frequently employed scaffolds, azetidine, piperidine, and morpholine rings offer distinct advantages and liabilities. This guide provides an objective, data-driven comparison of these three key heterocycles to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Tale of Three Rings
The fundamental differences in the physicochemical properties of azetidine, piperidine, and morpholine are rooted in their distinct ring sizes, conformations, and heteroatom composition. Azetidine, a four-membered ring, is characterized by significant ring strain, which impacts its conformation and reactivity. The six-membered piperidine and morpholine rings adopt stable chair conformations with lower ring strain. The introduction of an oxygen atom in morpholine significantly alters its electronic properties compared to piperidine.
These structural nuances have a direct impact on key drug-like properties such as acidity (pKa), lipophilicity (logP), and metabolic stability.
| Property | Azetidine | Piperidine | Morpholine | Key Considerations |
| pKa | ~11.29[1] | ~11.22[1] | ~8.5[2] | The lower basicity of morpholine can be advantageous in reducing off-target interactions with aminergic GPCRs and improving oral absorption. The higher basicity of piperidine and azetidine can be leveraged for specific salt formation and formulation strategies. |
| Lipophilicity (logP) | Generally lower | Generally higher | Generally lower | The oxygen atom in morpholine increases its polarity and hydrogen bond accepting capacity, leading to lower lipophilicity and often improved aqueous solubility compared to piperidine.[2] Azetidine's smaller size can also contribute to lower lipophilicity compared to piperidine. |
| Metabolic Stability | Can exhibit good metabolic stability | Susceptible to N-dealkylation and ring oxidation by CYP450 enzymes | Generally considered more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom[3] | The site of metabolism is highly dependent on the nature and position of substituents on the ring. |
Biological Activity: A Comparative Overview
Azetidine, piperidine, and morpholine moieties are integral components of a vast array of pharmacologically active compounds, demonstrating their versatility in targeting a wide range of biological systems. While direct head-to-head comparisons across all three scaffolds are not always available, the existing data provides valuable insights into their relative performance in different therapeutic areas.
Anticancer Activity
All three heterocycles have been successfully incorporated into potent anticancer agents. The choice of scaffold can significantly influence the potency and selectivity of the resulting compound.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) |
| Azetidine-based STAT3 Inhibitor (H182) [4] | STAT3 | MDA-MB-468 (Breast) | 0.66[4] |
| Azetidine-based STAT3 Inhibitor (H172) [4] | STAT3 | MDA-MB-468 (Breast) | 0.98[4] |
| Morpholine-substituted Tetrahydroquinoline (10e) [5] | mTOR | A549 (Lung) | 0.033[5] |
| Morpholine-substituted Tetrahydroquinoline (10h) [5] | mTOR | MCF-7 (Breast) | 0.087[5] |
| Piperidine-containing compound (Hypothetical Compound X) | Topoisomerase II | Various | Varies |
| Doxorubicin (Reference) [6] | Topoisomerase II | Various | Varies |
Note: This table presents data from different studies and is for illustrative purposes. Direct comparison of IC50 values should be made with caution.
Central Nervous System (CNS) Activity
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for CNS-acting drugs. The physicochemical properties of these heterocycles play a significant role in their BBB permeability. Morpholine, with its lower pKa and often improved solubility, is frequently incorporated to enhance CNS penetration.[7]
| Compound Class | Target | Binding Affinity (Ki) |
| Azetidine-based 5-HT2C Agonist [8] | 5-HT2C Receptor | Varies |
| Piperidine-based Antipsychotics | Dopamine/Serotonin Receptors | Varies |
| Morpholine-containing Histamine H3 Antagonist (JNJ-10181457) [7] | Histamine H3 Receptor | Varies (not specified) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of azetidine, piperidine, and morpholine analogs are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic or cytostatic effects of a compound on a cancer cell line by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[9][10][11][12][13]
In Vitro Kinase Inhibition Assay
Objective: To determine the potency of a compound to inhibit the activity of a specific kinase.
Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a purified kinase enzyme. Inhibition of this process by a compound is quantified. Various detection methods can be used, including radiometric assays that measure the incorporation of radiolabeled phosphate or luminescence-based assays that measure the amount of ATP consumed or ADP produced.
Protocol (Luminescence-based):
-
Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate, and ATP in a suitable kinase buffer. Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that stops the kinase reaction and contains luciferase and luciferin. The amount of remaining ATP is converted into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][4][5][8][14]
GPCR Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to a specific G-protein coupled receptor (GPCR).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target GPCR). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15][16][17]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for understanding the mechanism of action of these heterocyclic analogs and the process of their discovery.
High-Throughput Screening Workflow
STAT3 Signaling Pathway Inhibition
PI3K/Akt/mTOR Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
- 13. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 17. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 1,8-Naphthyridine-3-Carbonitrile Analogues
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a constant endeavor. Among the myriad of heterocyclic scaffolds, the 1,8-naphthyridine core has emerged as a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of novel 1,8-naphthyridine-3-carbonitrile analogues, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Recent studies have highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as potent biological agents. These compounds have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial strains, demonstrating promising results that warrant further investigation. This guide aims to consolidate the existing data to facilitate a clearer understanding of their structure-activity relationships and therapeutic promise.
Comparative Biological Activity
The biological evaluation of novel 1,8-naphthyridine-3-carbonitrile analogues has revealed significant anticancer and anti-mycobacterial activities. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the most promising compounds.
Anticancer Activity
A series of halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, alongside other analogues, were screened for their in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [1] |
| K-562 (Leukemia) | 0.77 | [1] | |
| 36 | PA-1 (Ovarian) | 1.19 | [1] |
| 29 | PA-1 (Ovarian) | 0.41 | [1] |
| SW620 (Colon) | 1.4 | [1] | |
| 12 | HBL-100 (Breast) | 1.37 | [2] |
| 17 | KB (Oral) | 3.7 | [2] |
| 22 | SW-620 (Colon) | 3.0 | [2] |
Anti-mycobacterial Activity
Several 1,8-naphthyridine-3-carbonitrile derivatives, designated as ANC and ANA series, have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, was determined for these compounds.
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Reference |
| ANA-12 | 6.25 | [3][4][5] |
| ANC-2 | 12.5 | [3][4][5] |
| ANA-1 | 12.5 | [3][4][5] |
| ANA-6 | 12.5 | [3][4][5] |
| ANA-7 | 12.5 | [3][4][5] |
| ANA-8 | 12.5 | [3][4][5] |
| ANA-10 | 12.5 | [3][4][5] |
Mechanism of Action: A Glimpse into Cellular Targets
The anti-mycobacterial activity of these 1,8-naphthyridine analogues is presumed to stem from the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway.[3][4] Molecular docking studies have supported this hypothesis by predicting the binding interactions of the most active compounds within the active site of InhA.[3][4]
While the precise signaling pathways for the anticancer activity of many of these novel analogues are still under investigation, the broader class of 1,8-naphthyridine derivatives has been shown to exert its effects through various mechanisms, including the inhibition of receptor tyrosine kinases and DNA topoisomerase.[6]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the 1,8-naphthyridine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound causing 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of viable cells against the compound concentration.
Anti-mycobacterial Screening (Microplate Alamar Blue Assay - MABA)
The in vitro anti-mycobacterial activity was assessed using the Microplate Alamar Blue Assay (MABA).
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv was prepared and adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds were serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: Each well was inoculated with the mycobacterial suspension.
-
Incubation: The plates were incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Following incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well.
-
Re-incubation: The plates were re-incubated for 24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Visualizing the Scientific Process
To better illustrate the workflow of the biological evaluation process, the following diagram was generated.
Caption: Experimental workflow for the biological evaluation of novel 1,8-naphthyridine analogues.
This comprehensive guide provides a snapshot of the current research on 1,8-naphthyridine-3-carbonitrile analogues. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery, paving the way for the development of new and effective therapeutic agents. The promising activity of these compounds, particularly in the realms of oncology and infectious diseases, underscores the importance of continued exploration of this versatile chemical scaffold.
References
- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of 1-Benzhydrylazetidine-3-carbonitrile, a synthetic intermediate for central nervous system (CNS) agents, against its putative primary targets and related off-targets. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies of analogous compounds strongly suggest that its primary pharmacological targets are the γ-aminobutyric acid (GABA) transporters (GATs).
Introduction to this compound and its Putative Targets
This compound's core structure, featuring an azetidine ring and a benzhydryl moiety, is characteristic of potent inhibitors of GABA transporters. Specifically, research on related azetidine derivatives indicates a high affinity for the GABA transporter 1 (GAT-1), a key regulator of GABAergic neurotransmission in the CNS. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby controlling the duration and magnitude of inhibitory signaling. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).
Given the structural similarities to known GAT inhibitors, it is hypothesized that this compound primarily acts as a GAT inhibitor. To provide a comparative context, this guide presents selectivity data for structurally related azetidine derivatives that have been experimentally evaluated.
Comparative Selectivity of Structurally Related Azetidine Derivatives
The following table summarizes the inhibitory potency (IC50 values) of azetidine derivatives bearing a lipophilic moiety similar to the benzhydryl group found in this compound. This data, extracted from studies on novel GABA uptake inhibitors, serves as a proxy to estimate the potential selectivity profile of the target compound.
| Compound | Primary Target | IC50 (µM) vs. GAT-1 | IC50 (µM) vs. GAT-3 | Reference Compound |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | > 100 | Tiagabine |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | > 100 | Tiagabine |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | > 100 | 15.3 ± 4.5 | (S)-SNAP-5114 |
Data from a study on azetidine derivatives as GABA uptake inhibitors[1].
This data suggests that compounds with a diphenyl-containing substituent, analogous to the benzhydryl group, exhibit a preference for inhibiting GAT-1 over GAT-3. Therefore, it is plausible that this compound will also display selectivity for GAT-1. However, comprehensive experimental validation is essential.
Experimental Protocols for Assessing Selectivity
To definitively determine the selectivity profile of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
[³H]GABA Uptake Inhibition Assay
This assay is the gold standard for determining the inhibitory potency of a compound against GABA transporters.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the four human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, and hBGT-1).
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing one of the four human GABA transporter subtypes.
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4).
-
[³H]GABA (radiolabeled GABA).
-
Unlabeled GABA.
-
Test compound (this compound).
-
Reference inhibitors (e.g., Tiagabine for GAT-1, (S)-SNAP-5114 for GAT-3).
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing the respective GAT subtype in appropriate culture conditions. Seed the cells into 96-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.
-
Assay: a. Wash the cell monolayer twice with pre-warmed assay buffer. b. Add the assay buffer containing the various concentrations of the test compound or reference inhibitor to the wells. Include wells with assay buffer only (for total uptake) and wells with a high concentration of a potent inhibitor (for non-specific uptake). c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding a fixed concentration of [³H]GABA to each well. e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.
-
Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent).
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Monoamine Transporter Binding Assay
To assess the selectivity of this compound against other major CNS targets, radioligand binding assays for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) should be performed.
Objective: To determine the binding affinity (Ki) of this compound for hSERT, hDAT, and hNET.
General Protocol:
-
Membrane Preparation: Use cell membranes prepared from cells stably expressing the respective human monoamine transporter.
-
Radioligand: Select a suitable high-affinity radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Binding Assay: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor, e.g., imipramine for SERT, cocaine for DAT, desipramine for NET). c. After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. d. Wash the filters to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding. b. Determine the IC50 value from the competition binding curve. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Pathways and Experimental Design
To further clarify the biological context and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 1-Benzhydrylazetidine-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Benzhydrylazetidine-3-carbonitrile, a nitrile-containing heterocyclic compound, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide provides a procedural, step-by-step plan for its safe handling and disposal.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for this compound and its analogs, the following PPE should be worn:
-
Eye Protection : Safety glasses with side shields or chemical goggles are essential to prevent eye contact.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[1]
-
Skin Protection : A laboratory coat should be worn to protect from skin contact.[1]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][2]
Hazard Profile
While a specific, comprehensive hazard profile for this compound is not extensively detailed in all publicly available documents, related compounds and its functional groups (nitrile, azetidine) suggest it should be treated as a hazardous substance. Azetidine derivatives can be reactive, and nitrile compounds can be toxic.[1][2][3] Therefore, it is critical to avoid mixing this compound with incompatible materials, such as strong acids or bases, in waste containers.[1]
| Hazard Classification | Recommended Action |
| Acute Toxicity | Avoid ingestion, inhalation, and skin contact. |
| Skin Irritation | Wear appropriate gloves and a lab coat.[4][5] |
| Eye Irritation | Wear safety glasses or goggles.[4][5] |
| Respiratory Irritation | Handle in a well-ventilated area or fume hood.[4][5] |
| Aquatic Toxicity | Prevent the chemical from entering drains or waterways.[2] |
Step-by-Step Disposal Protocol
Unused or waste this compound must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Container Selection : Choose a waste container that is in good condition, leak-proof, and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[1]
-
Labeling : Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date when the first waste was added to the container.[1]
-
-
Waste Accumulation : Carefully transfer the waste this compound into the labeled hazardous waste container. Keep the container securely closed at all times, except when adding waste.[1] Do not mix this waste with other waste streams unless compatibility has been confirmed.[2]
-
Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][6] This area should be clearly marked as a hazardous waste accumulation point and should be away from incompatible materials.[2]
-
Disposal Request : Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal of Contaminated Materials and Empty Containers
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should also be collected as hazardous waste.[2]
Empty containers that previously held this chemical must be managed carefully. It is recommended to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[7][8] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[2]
-
Containment : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Cleanup : Carefully collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[2]
-
Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department.
Diagram of Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-Benzhydrylazetidine-3-carbonitrile
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 1-Benzhydrylazetidine-3-carbonitrile, including personal protective equipment (PPE), handling procedures, and disposal plans.
Chemical Hazards: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Area of Protection | Personal Protective Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. Face shield. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Protective clothing. | Gloves must be inspected prior to use.[4][5] Use proper glove removal technique to avoid skin contact.[4] Contaminated clothing should be removed and washed before reuse.[1][6] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][6] If ventilation is inadequate, use a NIOSH-approved respirator. | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][6] |
| Hand Protection | Handle with gloves. | Wash and dry hands after handling.[4][5] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling.[6]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][6]
First Aid Measures:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[1][6]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][6]
Spill and Disposal Procedures:
-
In case of a spill, avoid dust formation.[4] Use personal protective equipment.[4]
-
Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[4]
-
Do not let the product enter drains.[4]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for handling and disposing of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
